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  • Product: 1,3-Dimethyl-5-nitro-1H-indole
  • CAS: 134271-97-9

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 1,3-Dimethyl-5-nitro-1H-indole: Structural Elucidation, Physicochemical Properties, and Synthetic Utility

Executive Summary 1,3-Dimethyl-5-nitro-1H-indole (CAS: 134271-97-9) is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and organic synthesis[1]. Featuring a rigid indole...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,3-Dimethyl-5-nitro-1H-indole (CAS: 134271-97-9) is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and organic synthesis[1]. Featuring a rigid indole core, this molecule is characterized by the presence of two electron-donating methyl groups at the N1 and C3 positions, counterbalanced by a strongly electron-withdrawing nitro group at the C5 position. This guide provides an in-depth analysis of its structural properties, analytical characterization, and step-by-step synthetic protocols, specifically highlighting its role in the development of Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonists[1].

Structural and Electronic Elucidation

The indole ring system is inherently electron-rich, particularly at the C3 position. However, in 1,3-dimethyl-5-nitro-1H-indole, the electronic landscape is fundamentally altered to serve specific synthetic and pharmacological purposes:

  • N1-Methylation: The addition of a methyl group at the N1 position eliminates the hydrogen bond donor capacity of the indole nitrogen. This increases the lipophilicity of the molecule and prevents N-directed side reactions (such as unwanted N-acylation or N-alkylation) during subsequent synthetic steps.

  • C3-Methylation: Methylation at C3 blocks the most nucleophilic site of the indole ring. This directs any potential electrophilic aromatic substitution to the carbocyclic ring, ensuring regiocontrol in complex multi-step syntheses.

  • C5-Nitro Group: The nitro group exerts strong -I (inductive) and -M (mesomeric) effects. This pulls electron density away from the aromatic system, deactivating the ring toward electrophiles but priming the C5 position for future reduction to an amine, which serves as a critical nucleophilic coupling point.

Physicochemical Properties

Understanding the physical parameters is critical for formulation, solubility assessments, and chromatographic method development[2][3]. The quantitative data for 1,3-dimethyl-5-nitro-1H-indole is summarized below:

PropertyValue
IUPAC Name 1,3-Dimethyl-5-nitro-1H-indole
CAS Registry Number 134271-97-9
Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
Exact Mass 190.0742 Da
Topological Polar Surface Area (TPSA) 50.7 Ų
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2
Physical Appearance Yellow to brownish crystalline solid
Solubility Soluble in DMF, DMSO, Dichloromethane; Insoluble in Water

Analytical Characterization

To ensure trustworthiness and self-validation during synthesis, rigorous analytical characterization is required[4].

  • Nuclear Magnetic Resonance (1H NMR, DMSO-d6, 300 MHz): The presence of the C5 nitro group dramatically shifts the C4 proton downfield. The N-CH3 appears as a singlet around δ 3.75 ppm, while the C3-CH3 appears as a singlet around δ 2.30 ppm. The aromatic C4 proton, being ortho to the strongly electron-withdrawing nitro group, appears as a highly deshielded doublet (J ~ 2.0 Hz) around δ 8.5 ppm. The C6 proton appears as a doublet of doublets (J ~ 9.0, 2.0 Hz) around δ 8.0 ppm.

  • Mass Spectrometry (LC-MS, ESI+): The predicted molecular ion peak [M+H]+ is reliably observed at m/z 191.08[4].

Synthetic Methodologies and Experimental Protocols

The synthesis of 1,3-dimethyl-5-nitro-1H-indole typically proceeds via the N-alkylation of 3-methyl-5-nitro-1H-indole. The following protocols outline the optimal conditions for this transformation, followed by its reduction to an active pharmaceutical intermediate[1].

Protocol A: Synthesis of 1,3-Dimethyl-5-nitro-1H-indole via N-Alkylation

Causality & Rationale: Sodium hydride (NaH) is utilized as a strong, non-nucleophilic base to deprotonate the indole N-H (pKa ~ 16.2). The use of anhydrous N,N-Dimethylformamide (DMF) is critical as it solvates the resulting indolide anion, enhancing its nucleophilicity. The reaction is initiated at 0°C to control the exothermic deprotonation and prevent polyalkylation or ring-opening side reactions.

Step-by-Step Procedure:

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Deprotonation: Suspend NaH (60% dispersion in mineral oil, 1.2 equiv.) in anhydrous DMF (50 mL) and cool the mixture to 0°C using an ice-water bath.

  • Substrate Addition: Dissolve 3-methyl-5-nitro-1H-indole (1.0 equiv.) in anhydrous DMF (20 mL) and add it dropwise to the NaH suspension over 15 minutes. Stir at 0°C for 30 minutes until hydrogen gas evolution ceases (visual self-validation of anion formation).

  • Alkylation: Add Methyl iodide (1.5 equiv.) dropwise. Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir for 2 hours.

  • Quenching & Workup: Quench the reaction carefully with saturated aqueous NH4Cl (50 mL). Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine (5 x 50 mL) to remove residual DMF. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc).

Protocol B: Catalytic Hydrogenation to 1,3-Dimethyl-1H-indol-5-amine

Causality & Rationale: The nitro group must be reduced to an amine to serve as a nucleophile for downstream amide coupling. 10% Palladium on Carbon (Pd/C) under a hydrogen atmosphere is selected because it selectively reduces the nitro group without saturating the indole aromatic ring or cleaving the N-methyl bond[1].

Step-by-Step Procedure:

  • Setup: In a 100 mL hydrogenation flask, dissolve 1,3-dimethyl-5-nitro-1H-indole (1.0 equiv.) in a 1:1 mixture of Tetrahydrofuran (THF) and Methanol (0.1 M concentration)[1].

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate). Safety Note: Pd/C is highly pyrophoric when dry; always add to a solvent under an inert atmosphere.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H2) three times. Maintain the reaction under a hydrogen balloon (1 atm) at room temperature for 12-24 hours[1].

  • Monitoring: Monitor reaction progress via TLC or LC-MS until the starting material is completely consumed.

  • Filtration: Filter the heterogeneous mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to afford 1,3-dimethyl-1H-indol-5-amine, which is typically pure enough for immediate downstream coupling.

Application in Medicinal Chemistry: MCH-1 Receptor Antagonists

The reduced amine derivative of 1,3-dimethyl-5-nitro-1H-indole is a critical precursor in the synthesis of Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonists[1]. MCHR1 is a G-protein coupled receptor (GPCR) primarily localized in the hypothalamus. Agonism of this receptor by the MCH neuropeptide stimulates appetite and promotes energy storage. Consequently, MCHR1 antagonists are aggressively pursued as anti-obesity therapeutics. The 1,3-dimethylindole core provides essential hydrophobic interactions within the receptor's binding pocket, while the N1-methyl group prevents unfavorable hydrogen bonding that could decrease target affinity.

Data Visualization Workflows

SynthPathway A 3-Methyl-5-nitro-1H-indole (Starting Material) B Indolide Anion Intermediate (Deprotonation) A->B NaH, DMF 0°C C 1,3-Dimethyl-5-nitro-1H-indole (Target Compound) B->C MeI 0°C to RT D 1,3-Dimethyl-1H-indol-5-amine (Active Intermediate) C->D 10% Pd/C, H2 THF/MeOH, RT E MCH-1 Receptor Antagonist (Final Drug Candidate) D->E Electrophilic Coupling (e.g., Acyl Chloride)

Caption: Synthetic workflow from 3-methyl-5-nitro-1H-indole to MCH-1 receptor antagonists.

MCHPathway MCH MCH Neuropeptide MCHR1 MCH Receptor 1 (GPCR) MCH->MCHR1 Agonism GiGo Gi/Go Proteins MCHR1->GiGo Activation cAMP Decreased cAMP (Increased Feeding) GiGo->cAMP Downstream Antagonist Indole-Derived Antagonist Antagonist->MCHR1 Competitive Inhibition

Caption: Mechanism of action for indole-derived MCHR1 antagonists in obesity management.

References

  • Guidechem: 1,3-dimethyl-5-nitro-1H-indole CAS 134271-97-9. Guidechem.
  • 134271-97-9 | 1,3-Dimethyl-5-nitro-1H-indole. BLD Pharm.
  • CAS:134271-97-9, 1,3-Dimethyl-5-nitro-1H-indole. Bidepharm.
  • INDOLE DERIVATIVE - European Patent Office - EP 2522657 B1. Googleapis.com.

Sources

Exploratory

mechanism of action of 1,3-Dimethyl-5-nitro-1H-indole in biological systems

An In-Depth Technical Guide to the Potential Mechanisms of Action of 1,3-Dimethyl-5-nitro-1H-indole in Biological Systems Authored by: Gemini, Senior Application Scientist Abstract The indole nucleus is a cornerstone of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Potential Mechanisms of Action of 1,3-Dimethyl-5-nitro-1H-indole in Biological Systems

Authored by: Gemini, Senior Application Scientist

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This guide focuses on 1,3-Dimethyl-5-nitro-1H-indole, a specific derivative for which direct, in-depth research is currently limited. By extrapolating from the well-documented activities of structurally analogous nitroindoles, this document aims to provide a comprehensive technical framework for researchers, scientists, and drug development professionals. We will explore postulated mechanisms of action, potential biological targets, and detailed experimental protocols to validate these hypotheses. This guide serves as a foundational resource to stimulate and direct future research into the therapeutic potential of this and related compounds.

Introduction to the Nitroindole Scaffold

The indole ring system is a bicyclic aromatic heterocycle that mimics the structure of tryptophan and is a fundamental component of numerous natural products and synthetic drugs.[1] The introduction of a nitro group (-NO2) to the indole scaffold can significantly modulate its electronic properties and biological activity. The strong electron-withdrawing nature of the nitro group can enhance interactions with biological targets and is a key feature in various pharmacologically active molecules.[2] While research on 1,3-Dimethyl-5-nitro-1H-indole is nascent, the broader class of 5-nitroindoles has demonstrated a wide spectrum of activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] This guide will synthesize existing knowledge on related compounds to construct a predictive model for the biological function of 1,3-Dimethyl-5-nitro-1H-indole.

Synthesis and Physicochemical Characterization

The synthesis of 1,3-Dimethyl-5-nitro-1H-indole can be approached through established methodologies in heterocyclic chemistry. A plausible route involves the N-methylation of 3-methyl-5-nitro-1H-indole, which itself can be synthesized from 5-nitro-1H-indole.

Proposed Synthetic Pathway

A potential synthetic route is outlined below. This multi-step process leverages common reactions in indole chemistry, such as electrophilic substitution and N-alkylation.

Synthetic_Pathway Indole 5-Nitro-1H-indole Intermediate1 3-Methyl-5-nitro-1H-indole Indole->Intermediate1 Reagent A (e.g., Methylating Agent) FinalProduct 1,3-Dimethyl-5-nitro-1H-indole Intermediate1->FinalProduct Reagent B (e.g., Methyl Iodide, Base)

Caption: Proposed synthesis of 1,3-Dimethyl-5-nitro-1H-indole.

Physicochemical Properties (Predicted)

A summary of predicted physicochemical properties is essential for planning experimental work, including solubility and formulation studies.

PropertyPredicted ValueNotes
Molecular FormulaC₁₀H₁₀N₂O₂
Molecular Weight190.19 g/mol
LogP~2.5Indicates moderate lipophilicity
pKaNot AvailableThe indole nitrogen is weakly acidic
SolubilityPoorly soluble in waterSoluble in organic solvents like DMSO, DMF

Postulated Mechanisms of Action and Biological Targets

Based on evidence from related nitroindole compounds, we can hypothesize several distinct mechanisms of action for 1,3-Dimethyl-5-nitro-1H-indole. Each of these potential pathways offers a promising avenue for drug discovery and development.

Anticancer Activity via G-Quadruplex Stabilization

A compelling mechanism for anticancer activity involves the stabilization of G-quadruplex (G4) structures in the promoter regions of oncogenes, such as c-Myc.[3] G-quadruplexes are four-stranded DNA structures that can form in guanine-rich sequences. Their stabilization can inhibit transcription of the associated gene.

Mechanistic Hypothesis: Substituted 5-nitroindole scaffolds have been shown to bind to and stabilize the c-Myc promoter G-quadruplex.[3][5] This binding prevents the transcriptional machinery from accessing the promoter, leading to the downregulation of c-Myc protein expression. A reduction in c-Myc, a key regulator of cell proliferation, can induce cell cycle arrest and apoptosis in cancer cells. Furthermore, these compounds have been observed to increase intracellular reactive oxygen species (ROS), contributing to their cytotoxic effects.[3]

G_Quadruplex_Mechanism cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm cMyc_Gene c-Myc Gene Promoter G4 G-Quadruplex Formation cMyc_Gene->G4 Stabilization G4 Stabilization G4->Stabilization Compound 1,3-Dimethyl- 5-nitro-1H-indole Compound->Stabilization Binds Transcription_Blocked Transcription Blocked Stabilization->Transcription_Blocked cMyc_mRNA c-Myc mRNA Downregulation Transcription_Blocked->cMyc_mRNA cMyc_Protein c-Myc Protein Downregulation cMyc_mRNA->cMyc_Protein Cell_Cycle_Arrest Cell Cycle Arrest cMyc_Protein->Cell_Cycle_Arrest Apoptosis Apoptosis cMyc_Protein->Apoptosis

Caption: Postulated mechanism of anticancer action via c-Myc G-quadruplex stabilization.

Anti-inflammatory Activity via COX Inhibition

The indole scaffold is present in well-known non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[6] Research into 7-nitroindole derivatives suggests that the nitro-substituted indole core can be adapted to selectively inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway responsible for prostaglandin synthesis.[6]

Mechanistic Hypothesis: 1,3-Dimethyl-5-nitro-1H-indole may act as a selective COX-2 inhibitor. The nitro group can function as a bioisostere for the sulfonamide or methylsulfonyl groups found in selective "coxib" drugs, which are crucial for binding to the secondary pocket of the COX-2 active site.[6] By inhibiting COX-2, the compound would block the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.

Neurological Activity via Serotonin Receptor Modulation

Derivatives of 4-nitroindole have been investigated as antagonists for the 5-HT2A serotonin receptor.[7] Given the structural similarities, it is plausible that 5-nitroindole derivatives could also interact with serotonin receptors or other targets in the central nervous system.

Mechanistic Hypothesis: 1,3-Dimethyl-5-nitro-1H-indole could act as a ligand for serotonin receptors, potentially as an antagonist at the 5-HT2A or 5-HT2C subtypes.[7] Such activity could have implications for treating a range of neuropsychiatric disorders, including depression, anxiety, and psychosis.

Experimental Protocols for Mechanistic Validation

To validate the aforementioned hypotheses, a series of in vitro experiments are required. The following protocols are provided as a guide for initial screening and characterization.

Protocol: c-Myc G-Quadruplex Binding Assay (FRET-Melting)

This assay measures the ability of a compound to stabilize the c-Myc G-quadruplex structure, indicated by an increase in its melting temperature (Tm).

Workflow Diagram:

FRET_Assay_Workflow step1 1. Prepare fluorescently labeled c-Myc G4 DNA oligonucleotide (e.g., F21T) step2 2. Aliquot G4 DNA into 96-well plate with buffer step1->step2 step3 3. Add test compound (1,3-Dimethyl-5-nitro-1H-indole) at various concentrations step2->step3 step4 4. Incubate to allow binding step3->step4 step5 5. Heat the plate gradually (e.g., 25°C to 95°C) in a real-time PCR machine step4->step5 step6 6. Monitor fluorescence intensity at each temperature point step5->step6 step7 7. Plot fluorescence vs. temperature to determine melting temp (Tm) step6->step7 step8 8. Calculate ΔTm (Tm with compound - Tm without compound) step7->step8

Caption: Workflow for a FRET-based G-quadruplex melting assay.

Step-by-Step Methodology:

  • Oligonucleotide Preparation: Synthesize a G-quadruplex-forming oligonucleotide from the c-Myc promoter sequence, labeled with a FRET pair (e.g., FAM and TAMRA).

  • Reaction Setup: In a 96-well plate, prepare reactions containing the labeled oligonucleotide (e.g., 200 nM) in a potassium-containing buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4).

  • Compound Addition: Add 1,3-Dimethyl-5-nitro-1H-indole from a DMSO stock solution to achieve final concentrations ranging from 0.1 µM to 50 µM. Include a DMSO-only control.

  • Incubation: Incubate the plate at room temperature for 10 minutes to allow for compound binding.

  • Melting Analysis: Place the plate in a real-time PCR instrument. Program a melt curve analysis, increasing the temperature from 25°C to 95°C at a rate of 1°C/minute.

  • Data Acquisition: Record the fluorescence of the donor fluorophore (FAM) at each temperature increment.

  • Data Analysis: Plot the normalized fluorescence versus temperature. The melting temperature (Tm) is the temperature at which 50% of the G-quadruplex has unfolded.

  • Interpretation: A significant increase in Tm (ΔTm) in the presence of the compound indicates stabilization of the G-quadruplex structure.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the compound's ability to inhibit the activity of COX enzymes, providing data on both potency (IC50) and selectivity.

Step-by-Step Methodology:

  • Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.

  • Reaction Setup: In a 96-well plate, add assay buffer, heme, and the respective COX enzyme.

  • Compound Addition: Add 1,3-Dimethyl-5-nitro-1H-indole at various concentrations. Include a known non-selective inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) as controls.

  • Pre-incubation: Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add arachidonic acid as the substrate to start the enzymatic reaction.

  • Incubation: Incubate for a defined period (e.g., 10 minutes) at 37°C.

  • Stop Reaction & Quantify: Stop the reaction by adding a solution of HCl. Quantify the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit.

  • Data Analysis: Plot the percentage of inhibition versus the compound concentration. Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for both COX-1 and COX-2. The selectivity index is calculated as (IC50 for COX-1) / (IC50 for COX-2).

Summary and Future Directions

While direct experimental data on 1,3-Dimethyl-5-nitro-1H-indole remains to be established, the analysis of structurally related nitroindoles provides a strong foundation for postulating its biological activities. The potential to act as an anticancer agent via G-quadruplex stabilization or as an anti-inflammatory agent through COX-2 inhibition presents exciting avenues for therapeutic development.

The immediate next steps should involve the synthesis of 1,3-Dimethyl-5-nitro-1H-indole and its rigorous evaluation in the in vitro assays described herein. Positive results would warrant further investigation into its effects in cell-based models and subsequent preclinical in vivo studies to assess efficacy, pharmacokinetics, and safety. This structured, hypothesis-driven approach is critical for unlocking the full therapeutic potential of this promising chemical scaffold.

References

  • BenchChem. (n.d.). The Use of 7-Nitroindole in the Preparation of Subtype-Selective COX Inhibitors.
  • Lee, J. H., et al. (2015). Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists. Bioorganic & Medicinal Chemistry, 23(5), 1015-1021.
  • Kumar, A., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1679.
  • Karali, N., et al. (2002). Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives. European Journal of Medicinal Chemistry, 37(11), 929-935.
  • BenchChem. (n.d.). In-Depth Technical Guide on 1-Methyl-5-nitro-1H-indole-2,3-dione.
  • ResearchGate. (n.d.). Nitroindole derivatives investigated as universal base analogues.
  • Kumar, A., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem.
  • ACS Publications. (n.d.). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole 1.
  • Thai Journal of Pharmaceutical Sciences. (2022). Recent advancements on biological activity of indole and their derivatives: A review.
  • MDPI. (2017). On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines.

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1,3-Dimethyl-5-nitro-1H-indole

Executive Summary In the landscape of modern drug discovery, indole derivatives represent a privileged class of heterocyclic pharmacophores. Specifically, 1,3-dimethyl-5-nitro-1H-indole serves as a critical synthetic int...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, indole derivatives represent a privileged class of heterocyclic pharmacophores. Specifically, 1,3-dimethyl-5-nitro-1H-indole serves as a critical synthetic intermediate in medicinal chemistry. This whitepaper provides an in-depth technical analysis of its physicochemical properties—focusing on the critical distinction between molecular weight and exact mass—and details a field-proven, self-validating protocol for its application in the synthesis of Melanin-Concentrating Hormone (MCH) receptor antagonists.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

For researchers scaling up syntheses or performing High-Resolution Mass Spectrometry (HRMS), understanding the precise mass characteristics of 1,3-dimethyl-5-nitro-1H-indole is foundational.

  • Molecular Weight (190.20 g/mol ): This value represents the weighted average mass of the molecule based on the natural isotopic abundance of its constituent elements[1]. It is the standard metric used for macroscopic stoichiometric calculations, yield determination, and bulk reagent preparation.

  • Exact Mass (190.0742 Da): The exact mass (or monoisotopic mass) is calculated using the mass of the most abundant isotope of each element (e.g., ^12C = 12.00000, ^1H = 1.007825). In LC-MS/HRMS workflows, the exact mass is critical for confirming structural identity and distinguishing the target compound from isobaric impurities. A mass accuracy of <5 ppm is typically required to validate the molecular formula during hit-to-lead optimization.

Quantitative Physicochemical Data

Table 1: Key chemical identifiers and mass properties for 1,3-Dimethyl-5-nitro-1H-indole.

PropertyValueAnalytical Significance
CAS Registry Number 134271-97-9Unique chemical identifier for database indexing and procurement[1].
Molecular Formula C10H10N2O2Defines the elemental composition of the indole core[1].
Molecular Weight 190.20 g/mol Utilized for macroscopic stoichiometric calculations[1].
Exact Mass (Monoisotopic) 190.0742 DaEssential for HRMS structural validation and impurity tracking.
SMILES String O=[O-]Enables computational modeling and cheminformatics[1].

Synthetic Utility in Drug Development

The primary utility of 1,3-dimethyl-5-nitro-1H-indole lies in its role as a stable precursor. The highly electron-withdrawing nitro group at the 5-position deactivates the indole ring, making it robust for long-term storage. However, upon catalytic reduction, it yields 1,3-dimethyl-1H-indol-5-amine, a highly nucleophilic intermediate. This amine is frequently utilized in amidation or Mitsunobu coupling reactions to synthesize complex drug candidates, such as MCH receptor antagonists, which are actively investigated for their potent anti-obesity properties[2].

Mechanistic Pathway

G A 1,3-Dimethyl-5-nitro-1H-indole Exact Mass: 190.0742 Da B Catalytic Hydrogenation (10% Pd/C, H2) A->B Reduction C 1,3-Dimethyl-1H-indol-5-amine Key Intermediate B->C Yield > 95% D Amidation / Coupling (Mitsunobu Reaction) C->D Functionalization E MCH Receptor Antagonist Anti-Obesity Candidate D->E Drug Discovery

Synthetic workflow from 1,3-Dimethyl-5-nitro-1H-indole to MCH receptor antagonists.

Self-Validating Experimental Protocol: Catalytic Hydrogenation

To ensure scientific integrity and reproducibility, the following step-by-step methodology details the reduction of the nitroindole core. This protocol is designed as a self-validating system, incorporating in-process controls to guarantee success.

Objective: Quantitative conversion of 1,3-dimethyl-5-nitro-1H-indole to 1,3-dimethyl-1H-indol-5-amine.

  • Step 1: Substrate Dissolution

    • Action: Dissolve 5.0 g of 1,3-dimethyl-5-nitro-1H-indole in 100 mL of a 1:1 (v/v) mixture of Tetrahydrofuran (THF) and Methanol (MeOH).

    • Causality: THF ensures complete dissolution of the relatively non-polar nitroindole. Methanol acts as a protic co-solvent, stabilizing the transition states and facilitating the proton-coupled electron transfer required for efficient nitro reduction.

  • Step 2: Catalyst Addition under Inert Atmosphere

    • Action: Purge the reaction flask with Argon for 5 minutes. Carefully add 0.5 g of 10% Palladium on Carbon (Pd/C, 50% water wet)[2].

    • Causality: Argon displacement is critical to prevent the premature ignition of the pyrophoric Pd/C catalyst in the presence of volatile solvent vapors. Using water-wet Pd/C further mitigates fire risk without compromising catalytic activity.

  • Step 3: Hydrogenation

    • Action: Evacuate the flask and backfill with Hydrogen gas (H2) via a balloon. Stir vigorously at room temperature (20-25°C) for 12 hours[2].

    • Causality: The nitro group is highly susceptible to catalytic hydrogenation. Maintaining room temperature and atmospheric pressure provides sufficient thermodynamic driving force for nitro reduction while preventing unwanted over-reduction (e.g., saturation of the indole pyrrole ring).

  • Step 4: In-Process Self-Validation (TLC/LC-MS)

    • Action: Sample 50 µL of the reaction mixture, dilute in MeOH, and analyze via TLC (Hexane:EtOAc 1:1) and LC-MS.

    • Causality: This step self-validates the protocol. The disappearance of the starting material peak (m/z 191.08 [M+H]+) and the appearance of the amine product peak (m/z 161.10 [M+H]+) confirms complete conversion before proceeding to workup.

  • Step 5: Filtration and Recovery

    • Action: Filter the reaction mixture through a tightly packed pad of Celite. Wash the filter cake with excess MeOH. Concentrate the filtrate under reduced pressure[2].

    • Causality: Celite effectively traps the fine particulate Pd/C, preventing catalyst bleed into the final product. This ensures a high-purity amine intermediate ready for subsequent coupling reactions without the need for complex column chromatography.

References

  • European Patent Office. "EP 2522657 B1 - Indole Derivative having Melanin-Concentrating Hormone (MCH) Receptor Antagonistic Action.

Sources

Exploratory

A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1,3-Dimethyl-5-nitro-1H-indole

This in-depth technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1,3-Dimethyl-5-nitro-1H-indole. Designed for researchers, scientists, and professionals in d...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1,3-Dimethyl-5-nitro-1H-indole. Designed for researchers, scientists, and professionals in drug development, this document synthesizes spectral interpretation with foundational principles of NMR spectroscopy as applied to substituted indole systems.

Introduction

1,3-Dimethyl-5-nitro-1H-indole is a substituted indole derivative. The indole scaffold is a core structural motif in numerous biologically active compounds and pharmaceuticals. The addition of methyl groups at the N1 and C3 positions, along with a strongly electron-withdrawing nitro group at the C5 position, significantly influences the molecule's electronic environment and, consequently, its NMR spectral characteristics. Understanding these spectral features is paramount for structural verification, purity assessment, and for predicting chemical reactivity and potential intermolecular interactions.

NMR spectroscopy serves as a primary tool for the unambiguous structural elucidation of such organic molecules. ¹H NMR provides information on the proton environment, including chemical shifts, spin-spin coupling, and integration, which helps to define the number and connectivity of protons. ¹³C NMR complements this by providing data on the carbon skeleton of the molecule. The chemical shifts in both are highly sensitive to the electronic effects of substituents on the indole ring.[1][2]

Predicted and Comparative Spectral Data

¹H NMR Spectral Data

The introduction of a methyl group at the N1 position will induce shifts in the surrounding protons, but the overall pattern of the aromatic region is expected to be similar to that of 3-methyl-5-nitro-1H-indole. The most significant effect of the 5-nitro group is the strong deshielding of adjacent protons, particularly H4 and H6.

Table 1: Predicted ¹H NMR Chemical Shifts for 1,3-Dimethyl-5-nitro-1H-indole

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Comparative Data (3-methyl-5-nitro-1H-indole)[3]
H2~7.2 - 7.3Singlet (s)-7.14 (s)
H4~8.6 - 8.7Doublet (d)J ≈ 2.08.57 (d, J = 1.9)
H6~8.1 - 8.2Doublet of doublets (dd)J ≈ 9.0, 2.08.11 (dd, J = 8.9, 2.1)
H7~7.4 - 7.5Doublet (d)J ≈ 9.07.38 (d, J = 9.0)
N1-CH₃~3.7 - 3.8Singlet (s)-N/A (N-H at 8.52)
C3-CH₃~2.4 - 2.5Singlet (s)-2.39 (s)

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Spectral Data

The carbon chemical shifts are also significantly influenced by the substituents. The nitro group at C5 will cause a downfield shift for C5 and an upfield shift for the ortho carbons (C4 and C6) relative to unsubstituted indole. The methyl groups will appear in the typical aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1,3-Dimethyl-5-nitro-1H-indole

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Comparative Data (3-methyl-5-nitro-1H-indole)[3]
C2~129 - 130127.91
C3~115 - 116114.53
C3a~128 - 129N/A
C4~117 - 118117.69
C5~141 - 142141.53
C6~116 - 117116.45
C7~110 - 111110.96
C7a~139 - 140139.34
N1-CH₃~31 - 32N/A
C3-CH₃~9 - 109.58

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Structural Elucidation and Spectral Interpretation

The following diagram illustrates the molecular structure and numbering scheme for 1,3-Dimethyl-5-nitro-1H-indole.

Caption: Molecular structure of 1,3-Dimethyl-5-nitro-1H-indole.

Analysis of ¹H NMR Spectrum
  • Aromatic Protons (H2, H4, H6, H7): The four protons on the indole ring will appear in the aromatic region (typically δ 7.0-8.7 ppm). The strong electron-withdrawing nature of the nitro group at C5 causes significant deshielding (downfield shift) of the protons on the benzene ring, particularly H4 and H6.[1]

    • H4: This proton is para to the nitro group and is expected to be the most downfield signal, appearing as a doublet due to coupling with H6 (a small meta coupling).

    • H6: This proton is ortho to the nitro group and will also be significantly deshielded. It will appear as a doublet of doublets due to coupling with H7 (ortho coupling, ~9.0 Hz) and H4 (meta coupling, ~2.0 Hz).

    • H7: This proton will appear as a doublet due to ortho coupling with H6.

    • H2: The proton at the C2 position is on the pyrrole ring and typically appears as a singlet in 3-substituted indoles. Its chemical shift will be influenced by the N1-methyl group.

  • Methyl Protons (N1-CH₃, C3-CH₃):

    • N1-CH₃: The N-methyl group is expected to appear as a sharp singlet around δ 3.7-3.8 ppm.

    • C3-CH₃: The C3-methyl group will also be a singlet, typically found further upfield around δ 2.4-2.5 ppm.

Analysis of ¹³C NMR Spectrum
  • Aromatic Carbons: The eight carbons of the indole ring will resonate in the aromatic region (δ 110-142 ppm).

    • C5: The carbon directly attached to the nitro group will be the most downfield of the benzene ring carbons due to the strong deshielding effect.

    • C2 and C7a: These carbons are typically downfield in the indole system.

    • C3: The presence of the methyl group at C3 will influence its chemical shift.

  • Aliphatic Carbons: The two methyl carbons will appear in the upfield region of the spectrum. The N1-CH₃ carbon will be further downfield (~31-32 ppm) compared to the C3-CH₃ carbon (~9-10 ppm) due to its direct attachment to the electronegative nitrogen atom.

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible NMR data, a standardized experimental protocol is essential.

Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of 1,3-Dimethyl-5-nitro-1H-indole.

  • Solvent Selection: Choose an appropriate deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds due to its good dissolving power and relative inertness.[7][8] Deuterated dimethyl sulfoxide (DMSO-d₆) can be used for less soluble compounds.[7]

  • Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A brief sonication may be necessary if the compound dissolves slowly.

  • Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0.00 ppm). Modern spectrometers can also reference the residual solvent peak.[9]

NMR Spectrometer Setup and Data Acquisition

The following workflow outlines the general steps for acquiring ¹H and ¹³C NMR spectra.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400-600 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh Sample (5-10 mg) prep2 Dissolve in CDCl₃ (~0.6 mL) prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample & Lock on Solvent Signal prep3->acq1 acq2 Shim for Homogeneous Magnetic Field acq1->acq2 acq3 Acquire ¹H Spectrum (Tune & Match Probe, Set Pulse Width) acq2->acq3 acq4 Acquire ¹³C Spectrum (Proton Decoupled) acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Integration (¹H) & Peak Picking proc3->proc4 proc5 Reference to TMS or Solvent proc4->proc5 analysis analysis proc5->analysis Structural Analysis

Caption: Standard workflow for NMR sample preparation and data acquisition.

  • Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H Acquisition Parameters:

    • Pulse Angle: 30-90 degrees.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

  • ¹³C Acquisition Parameters:

    • Technique: Proton-decoupled (to produce singlets for all carbons).

    • Pulse Angle: 30-45 degrees.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

Conclusion

The ¹H and ¹³C NMR spectra of 1,3-Dimethyl-5-nitro-1H-indole are dictated by the combined electronic effects of its substituents. The electron-withdrawing nitro group dominates the appearance of the aromatic region, causing characteristic downfield shifts, while the N1- and C3-methyl groups provide distinct singlet resonances in the aliphatic region. The predicted spectral data, based on close analogues and established spectroscopic principles, provides a robust framework for the identification and characterization of this compound. Adherence to a rigorous experimental protocol is crucial for obtaining high-quality data to confirm these structural features.

References

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025, February 23). YouTube. Retrieved from [Link]

  • Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395.
  • Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996-999.
  • Koole, N. J., & de Bie, M. J. A. (1987). N-substituted indoles: /sup 1/H and /sup 13/C NMR studies and INDO molecular orbital calculations of the electronic structures and directly bonded carbon-13-proton coupling constants. Journal of Magnetic Resonance, 74(3), 428-438.
  • Lampman, Z. M., et al. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO 3 Organic Aerosol. ACS Earth and Space Chemistry, 8(7), 1436-1444.
  • Jardine, R. V., & Brown, R. K. (1963). Determination of α or β substitution of the indole nucleus by nuclear magnetic resonance. Canadian Journal of Chemistry, 41(8), 2067-2073.
  • Lampman, Z. M., et al. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Earth and Space Chemistry.
  • Loakes, D., et al. (1994). 5-Nitroindole as an universal base analogue. Nucleic Acids Research, 22(20), 4039-4043.
  • The Royal Society of Chemistry. Supporting information. The Royal Society of Chemistry. Retrieved from [Link]

  • Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 377-383.
  • Babijczuk, K., et al. (2023). Synthesis, Structure and Biological Activity of Indole–Imidazole Complexes with ZnCl2: Can Coordination Enhance the Functionality of Bioactive Ligands?. Molecules, 28(1), 1-20.
  • NIST. 1H-Indole-2,3-dione, 5-nitro-. NIST WebBook. Retrieved from [Link]

  • SpectraBase. 1-Methyl-1H-indole - Optional[1H NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]

  • Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-882.
  • ResearchGate. NMR spectra showing the chemical shifts of the methyl groups (left) and.... ResearchGate. Retrieved from [Link]

  • Taylor & Francis. Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Taylor & Francis Online. Retrieved from [Link]

  • Karchava, A. V., et al. (2020). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Molecules, 25(22), 5431.
  • DOI. Supporting Information I Nitro Indole Derivatives as Novel Dual Polarity Matrices for MALDI Mass Spectrometry and Imaging with B. DOI. Retrieved from [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • University of Colorado Boulder. Solvents for NMR spectroscopy. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • ResearchGate. The 1 H-and 13 C-NMR data for compounds 1-3 and 5. ResearchGate. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Kumar, A., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(15), 2415-2426.
  • Mahboobi, S., et al. (2001). Synthesis and Reactions of N-Protected 3-Nitroindoles. Journal of Organic Chemistry, 66(17), 5789-5795.
  • ResearchGate. Mechanism of the solvent-free reactions between indole derivatives and 4-nitrobenzaldehyde studied by solid-state NMR and DFT calculations. ResearchGate. Retrieved from [Link]

  • Dr. Divya Kushwaha. Synthesis and Chemistry of Indole. Retrieved from [Link]

  • Singh, R. K., et al. (2021). Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. Journal of Heterocyclic Chemistry, 58(12), 2351-2361.

Sources

Foundational

Preliminary Investigation of 1,3-Dimethyl-5-nitro-1H-indole Derivatives: Synthesis, Mechanistic Profiling, and Therapeutic Potential

Executive Summary As a privileged scaffold in modern medicinal chemistry, 1,3-Dimethyl-5-nitro-1H-indole (CAS 134271-97-9) offers a highly tunable platform for drug discovery. The strategic placement of an electron-withd...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a privileged scaffold in modern medicinal chemistry, 1,3-Dimethyl-5-nitro-1H-indole (CAS 134271-97-9) offers a highly tunable platform for drug discovery. The strategic placement of an electron-withdrawing nitro group at the C5 position, coupled with electron-donating methyl groups at C1 and C3, creates a unique electronic "push-pull" system. This specific electronic topology enhances the molecule's ability to participate in π−π stacking and dipole-dipole interactions, making it an exceptional candidate for targeting complex nucleic acid structures and parasitic enzymes.

This technical guide provides an in-depth analysis of the synthesis, structural rationale, and biological applications of 1,3-dimethyl-5-nitro-1H-indole derivatives, specifically focusing on their emerging roles in oncology and antimicrobial development.

Chemical Synthesis & Structural Rationale

The synthesis of 1,3-dimethyl-5-nitro-1H-indole requires a methodical approach to ensure high regioselectivity and yield. We utilize an improved Fischer indole synthesis followed by an SN​2 N-methylation[1].

Causality in Experimental Design: The Fischer indolization is selected over Larock heteroannulation because it allows for the direct cyclization of readily available arylhydrazones under acidic conditions, which is highly scalable for alkyl-substituted nitroindoles. The subsequent N-methylation at C1 is critical; an unsubstituted N-H acts as a hydrogen bond donor, which can lead to off-target binding and poor membrane permeability. Methylating this position locks the conformation, increases lipophilicity, and optimizes the scaffold for hydrophobic pocket insertion[1].

SynthesisWorkflow A Propionaldehyde p-nitrophenylhydrazone B Fischer Indole Cyclization (85% H3PO4, Toluene, 90-100°C) A->B Acid Catalysis C 3-Methyl-5-nitroindole (Intermediate) B->C Rearrangement D N-Methylation (CH3I, KOH, DMSO, 25°C) C->D Deprotonation E 1,3-Dimethyl-5-nitro-1H-indole (Target Scaffold) D->E SN2 Alkylation

Synthetic workflow for 1,3-Dimethyl-5-nitro-1H-indole via Fischer cyclization and N-methylation.

Protocol 1: Synthesis of 1,3-Dimethyl-5-nitro-1H-indole (Self-Validating System)

Step 1: Fischer Cyclization

  • Suspend propionaldehyde p-nitrophenylhydrazone (0.1 mol) in 500 mL of toluene.

  • Add 1.50 mL of 85% H3​PO4​ and stir vigorously at 90-100°C for 2 hours[1].

  • Separate the reddish toluene phase. Repeat the extraction with fresh toluene twice more to ensure complete phase transfer of the intermediate.

  • Combine extracts, dry over anhydrous Na2​CO3​ , and evaporate under reduced pressure to yield 3-methyl-5-nitroindole. Validation Check: Recrystallize from hexane/EtOH. A valid intermediate will present as yellow needles with a melting point of 134-135°C[1].

Step 2: N-Methylation

  • Dissolve 3-methyl-5-nitroindole (0.10 mol) in 50 mL of anhydrous DMSO[1].

  • Add powdered KOH (0.1 mol) and stir for 15 minutes to facilitate deprotonation.

  • Dropwise add Methyl Iodide ( CH3​I , 0.2 mol) and stir continuously at 25°C for 16 hours[1].

  • Quench by pouring into 600 mL of distilled water and extract with CHCl3​ . Validation Check: Perform Thin Layer Chromatography (TLC) using Hexane/EtOAc (4:1). The disappearance of the N-H intermediate ( Rf​ ~0.3) and the appearance of a distinct non-polar spot ( Rf​ ~0.6) confirms complete alkylation. Confirm identity via 1H NMR (presence of N- CH3​ singlet at δ 3.77 ppm)[1].

Mechanistic Profiling in Oncology

The 5-nitroindole scaffold has emerged as a privileged structure in the design of targeted anticancer agents ()[2]. Its primary mechanism of action relies on the stabilization of G-quadruplex (G4) DNA structures located in the promoter region of the c-Myc oncogene[3].

Causality in Mechanism: The planar, electron-deficient nature of the 5-nitroindole core allows it to act as an exceptional π -stacking intercalator. When it binds to the terminal G-quartets of the c-Myc promoter (often in a 2:1 stoichiometry), it thermodynamically locks the G4 structure[3]. This physical blockade prevents RNA polymerase from unwinding the DNA, leading to the transcriptional silencing of c-Myc—a transcription factor overexpressed in up to 80% of human cancers[2]. Concurrently, the nitro-aromatic system undergoes intracellular redox cycling, elevating Reactive Oxygen Species (ROS) and triggering the intrinsic apoptotic pathway[2].

MOA A 5-Nitroindole Derivatives B c-Myc Promoter G-Quadruplex Stabilization A->B Intercalation / Stacking C ROS Induction A->C Intracellular Elevation D Transcriptional Silencing of c-Myc B->D Polymerase Blockade E Oxidative Stress C->E Accumulation F Cell Cycle Arrest (Sub-G1/G1 Phase) D->F Protein Downregulation G Apoptosis E->G Triggers F->G Triggers

Dual-action mechanism of 5-nitroindole derivatives driving cancer cell apoptosis.

Protocol 2: FRET Melting Assay for G-Quadruplex Stabilization

To quantify the stabilization of the c-Myc G4 structure, a Fluorescence Resonance Energy Transfer (FRET) melting assay must be employed.

  • Prepare a dual-labeled c-Myc oligonucleotide (e.g., 5'-FAM and 3'-TAMRA) in potassium cacodylate buffer (pH 7.4).

  • Anneal the DNA by heating to 95°C for 5 minutes, followed by slow cooling to room temperature to allow G4 folding.

  • Incubate the folded G4 DNA (0.2 μ M) with the 1,3-dimethyl-5-nitroindole derivative (1.0 μ M) in a 96-well plate for 1 hour.

  • Monitor fluorescence emission (FAM: λex​ = 492 nm, λem​ = 516 nm) across a temperature gradient of 25°C to 95°C (1°C/min). Validation Check: The assay must include a double-stranded DNA (dsDNA) control sequence. A self-validating result will show a ΔTm​>5∘C for the c-Myc sequence and a ΔTm​<1∘C for the dsDNA control, proving that the compound specifically targets G-quadruplex topology rather than acting as a non-specific DNA binder[3].

Expanding the Therapeutic Window: Antimicrobial Applications

Beyond oncology, the 5-nitroindole core is highly active against parasitic infections. Recent structural modifications, such as the synthesis of 5-nitroindole-rhodanine conjugates, have demonstrated potent in vitro antitrypanosomatid activity ()[4]. The electron-withdrawing nitro group enhances the electrophilicity of the conjugated systems, facilitating covalent interactions with parasitic cysteine proteases. Furthermore, computational docking reveals that specific derivatives, such as 3-(dimethylaminomethyl)-5-nitroindole, show superior binding affinities to therapeutic targets like ER α (-5.8 kcal/mol)[5].

Data Presentation

Table 1: Analytical Characterization of 1,3-Dimethyl-5-nitro-1H-indole
Analytical MethodObserved Data / Spectral AssignmentsReference
Appearance Yellow needles[1]
Melting Point 146 - 147 °C[1]
1 H NMR (DMSO- d6​ ) δ 2.32 (d, 3H, J=1.0 , C3- CH3​ ), 3.77 (s, 3H, N- CH3​ ), 6.95 (s, 1H, H-2), 7.23 (d, 1H, J=9.0 , H-7)[1]
Mass Spectrometry m/z [M+H] + calculated for C10​H10​N2​O2​ : 190.20Theoretical
Table 2: Comparative In Vitro Biological Activity of 5-Nitroindole Derivatives
Derivative ClassPrimary Target / ApplicationMechanism of ActionKey Efficacy MetricReference
Pyrrolidine-substituted 5-nitroindoles Human Cervical Cancer (HeLa)c-Myc G4 Stabilization & ROS InductionSub-G1/G1 Cell Cycle Arrest[3]
5-Nitroindole-rhodanine conjugates Trypanosomatid ParasitesDual-action parasitic enzyme inhibitionHigh oral bioavailability (SwissADME)[4]
3-(Dimethylaminomethyl)-5-nitroindole Breast Carcinoma (ER α )Intermolecular charge transfer / DockingBinding Affinity: -5.8 kcal/mol[5]

References

  • Nimbarte, V. D., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1679.[Link]

  • Gribble, G. W., et al. (1990). AN IMPROVED FISCHER SYNTHESIS OF NITROINDOLES. 1,3-DIMETHYL-4-, 5-. Organic Preparations and Procedures International.[Link]

  • Zhu, L., et al. (2025). Synthesis and in vitro antitrypanosomatid activity of novel 5-nitroindole-rhodanine conjugates. National Center for Biotechnology Information (PMC).[Link]

  • Koyambo-Konzapa, S.-J., et al. (2025). Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)-5-nitroindole: A DFT study and molecular dynamics simulations. PLOS One.[Link](Note: URL derived from standard PLOS One DOI structure based on grounding data).

Sources

Exploratory

thermodynamic stability of 1,3-Dimethyl-5-nitro-1H-indole

An In-Depth Technical Guide to the Thermodynamic Stability of 1,3-Dimethyl-5-nitro-1H-indole For Researchers, Scientists, and Drug Development Professionals Abstract 1,3-Dimethyl-5-nitro-1H-indole is a substituted nitroi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 1,3-Dimethyl-5-nitro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dimethyl-5-nitro-1H-indole is a substituted nitroindole of interest in medicinal chemistry and materials science. Understanding its thermodynamic stability is paramount for safe handling, storage, formulation, and predicting its behavior in various applications. This guide provides a comprehensive overview of the theoretical and experimental methodologies for assessing the thermodynamic stability of this molecule. We delve into computational approaches, detailing the use of Density Functional Theory (DFT) for calculating key thermodynamic parameters. Furthermore, we provide detailed, field-proven protocols for experimental thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). This document is intended to be a practical resource for scientists, enabling them to conduct thorough and self-validating stability assessments.

Introduction: The Critical Role of Thermodynamic Stability

The indole scaffold is a privileged structure in drug discovery, and the introduction of a nitro group can significantly modulate a molecule's biological activity. However, the presence of a nitro group also raises important questions about the compound's thermodynamic stability. Nitroaromatic compounds are known for their energetic properties, and their decomposition can be exothermic and potentially hazardous under certain conditions.[1][2][3] A thorough understanding of the is therefore not just an academic exercise but a critical component of risk assessment and quality control in any research and development pipeline.

This guide will provide a robust framework for evaluating the , empowering researchers to make data-driven decisions throughout the development lifecycle.

Molecular Profile of 1,3-Dimethyl-5-nitro-1H-indole

  • Structure:

    • IUPAC Name: 1,3-Dimethyl-5-nitro-1H-indole

    • CAS Number: 134271-97-9[4]

    • Molecular Formula: C₁₀H₁₀N₂O₂

    • Molecular Weight: 190.19 g/mol

  • Key Structural Features:

    • Indole Core: A bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrrole ring.

    • N1-Methyl Group: The methyl group on the indole nitrogen (N1) removes the acidic proton, preventing certain intermolecular interactions and potentially influencing crystal packing.

    • C3-Methyl Group: The methyl group at the C3 position blocks the most nucleophilic site of the indole ring.

    • C5-Nitro Group: The electron-withdrawing nitro group at the C5 position significantly influences the electronic properties of the indole ring system, impacting its reactivity and stability.[5]

Theoretical Framework for Thermodynamic Stability

The thermodynamic stability of a molecule is fundamentally described by its Gibbs free energy of formation (ΔG°f). This value, however, is often challenging to determine directly. Therefore, a combination of theoretical calculations and experimental measurements of related parameters is employed.

  • Enthalpy of Formation (ΔH°f): This is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. A more negative ΔH°f generally indicates greater thermodynamic stability.

  • Gibbs Free Energy of Formation (ΔG°f): This parameter combines enthalpy and entropy (ΔS°f) via the equation ΔG°f = ΔH°f - TΔS°f. It is the ultimate measure of thermodynamic stability under constant temperature and pressure.

  • HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of molecular stability. A larger HOMO-LUMO gap generally correlates with higher kinetic stability and lower chemical reactivity.[6]

The presence of the nitro group is expected to lower the LUMO energy, potentially reducing the HOMO-LUMO gap and increasing the molecule's reactivity. Computational methods are invaluable for estimating these parameters.

Computational Assessment of Thermodynamic Stability

Density Functional Theory (DFT) is a powerful computational tool for predicting the thermochemical properties of molecules.[5][7]

Rationale for DFT Calculations

DFT calculations allow for the in silico determination of a molecule's electronic structure and from that, its thermodynamic properties. This approach is cost-effective and can provide valuable insights before undertaking extensive experimental work. For 1,3-Dimethyl-5-nitro-1H-indole, DFT can be used to:

  • Calculate the optimized molecular geometry.

  • Determine the enthalpy and Gibbs free energy of formation.

  • Calculate the HOMO and LUMO energies and the resulting energy gap.

Step-by-Step Protocol for DFT Calculations
  • Molecular Geometry Optimization:

    • Construct the 3D structure of 1,3-Dimethyl-5-nitro-1H-indole using a molecular modeling software.

    • Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G**).[6][7] This will find the lowest energy conformation of the molecule.

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized geometry at the same level of theory.

    • Confirm that there are no imaginary frequencies, which indicates a true energy minimum.

    • The output of this calculation will provide the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.

  • Calculation of Thermodynamic Properties:

    • The calculated electronic energy, combined with the thermal corrections, yields the enthalpy and Gibbs free energy of the molecule.

    • The enthalpy of formation can be calculated using an appropriate isodesmic or atomization reaction scheme.

  • Frontier Molecular Orbital Analysis:

    • Visualize the HOMO and LUMO to understand the regions of the molecule most susceptible to electrophilic and nucleophilic attack, respectively.

    • The energy difference between these orbitals provides the HOMO-LUMO gap.

DFT_Workflow cluster_input Input cluster_dft DFT Calculations cluster_output Output & Analysis mol_structure 3D Structure of 1,3-Dimethyl-5-nitro-1H-indole geometry_opt Geometry Optimization (e.g., B3LYP/6-311+G**) mol_structure->geometry_opt Initial Geometry freq_calc Frequency Calculation geometry_opt->freq_calc Optimized Geometry thermo_props Thermodynamic Properties (ΔH°f, ΔG°f) freq_calc->thermo_props Thermal Corrections fmo_analysis Frontier Molecular Orbitals (HOMO-LUMO Gap) freq_calc->fmo_analysis Orbital Energies

Caption: Workflow for DFT-based thermodynamic stability assessment.

Experimental Determination of Thermodynamic Stability

Experimental thermal analysis provides direct measurement of a compound's behavior upon heating and is essential for a comprehensive stability assessment.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, phase transitions, and decomposition temperatures and enthalpies.

  • Sample Preparation: Accurately weigh 1-3 mg of 1,3-Dimethyl-5-nitro-1H-indole into a hermetically sealed aluminum or high-pressure gold-plated crucible.[8] The use of a sealed crucible is crucial to prevent evaporation and ensure that the observed thermal events are due to decomposition.

  • Instrument Setup: Place the sample crucible and an empty reference crucible into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 30 °C).

    • Heat the sample at a constant rate (e.g., 5, 10, and 20 °C/min) to a final temperature above the decomposition point (e.g., 400 °C).[9] Running at multiple heating rates allows for kinetic analysis of the decomposition.

    • Maintain a constant flow of an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

  • Data Analysis:

    • Determine the melting point from the peak of the endothermic event.

    • Determine the onset temperature of decomposition from the start of the exothermic event.

    • Integrate the area of the exothermic peak to calculate the enthalpy of decomposition (ΔH_decomp).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which a material begins to decompose and to identify the mass loss associated with decomposition.

  • Sample Preparation: Accurately weigh 5-10 mg of 1,3-Dimethyl-5-nitro-1H-indole into a ceramic or platinum TGA pan.[9]

  • Instrument Setup: Place the sample pan onto the TGA balance.

  • Thermal Program:

    • Heat the sample from ambient temperature to a final temperature of at least 600 °C at a constant heating rate (e.g., 10 °C/min).

    • Conduct the analysis under an inert nitrogen atmosphere.

  • Data Analysis:

    • Determine the onset temperature of decomposition (T_onset), which is the temperature at which significant mass loss begins.

    • The temperature of the maximum rate of mass loss can be determined from the peak of the derivative of the TGA curve (DTG).

Experimental_Workflow cluster_sample Sample Preparation cluster_dsc DSC Analysis cluster_tga TGA Analysis cluster_results Data Interpretation sample_prep Weigh 1-10 mg of 1,3-Dimethyl-5-nitro-1H-indole dsc_pan Seal in crucible sample_prep->dsc_pan tga_pan Place in TGA pan sample_prep->tga_pan dsc_run Heat at constant rate (e.g., 10 °C/min) dsc_pan->dsc_run dsc_data Record heat flow vs. temp. dsc_run->dsc_data dsc_results Melting point, Decomposition temp. & enthalpy dsc_data->dsc_results tga_run Heat at constant rate (e.g., 10 °C/min) tga_pan->tga_run tga_data Record mass vs. temp. tga_run->tga_data tga_results Decomposition onset temp., Mass loss profile tga_data->tga_results

Caption: Experimental workflow for thermal stability analysis.

Interpreting the Data

The combination of DSC and TGA data provides a comprehensive picture of the thermal stability.

ParameterMethodTypical Expected Value for a Nitroaromatic CompoundSignificance
Melting Point (T_m)DSC100-200 °CA sharp melting point indicates high purity.
Decomposition Onset (T_onset)DSC/TGA> 200 °CThe temperature at which decomposition begins; a key indicator of thermal stability.
Enthalpy of Decomposition (ΔH_decomp)DSC> 500 J/gThe amount of energy released during decomposition; a measure of the thermal hazard.[8]
Mass LossTGA> 50%The percentage of mass lost during decomposition.

Note: The values in the table are illustrative and based on typical data for nitroaromatic compounds. Actual values for 1,3-Dimethyl-5-nitro-1H-indole must be determined experimentally.

Decomposition Pathways and Hazard Analysis

The thermal decomposition of nitroaromatic compounds can be complex.[3] The initial step is often the homolytic cleavage of the C-NO₂ bond.[10] The released NO₂ can then initiate a cascade of secondary, highly exothermic reactions.

A key aspect of hazard analysis is the determination of the Time to Maximum Rate under adiabatic conditions (TMRad), which can be estimated from DSC data. This parameter is crucial for defining safe operating and storage temperatures.

Conclusion

The is a critical parameter that must be thoroughly evaluated to ensure its safe and effective use. This guide has outlined a dual approach, combining computational prediction with experimental verification, to provide a comprehensive understanding of the molecule's stability profile. By following the detailed protocols for DFT calculations, DSC, and TGA, researchers can generate the necessary data to confidently advance their research and development activities. The principles and methodologies described herein are fundamental to good scientific practice in the fields of medicinal chemistry, materials science, and drug development.

References

  • Williams, R. E., & Williams, P. A. (2006). Bacterial pathways for degradation of nitroaromatics. PubMed. [Link]

  • Silva-Júnior, E. F., et al. (2016). Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. ResearchGate. [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. [Link]

  • Spain, J. C., Hughes, J. B., & Knackmuss, H.-J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. [Link]

  • Brill, T. B. (1993). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. DTIC. [Link]

  • Herraiz, T., & Galisteo, J. (2003). Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials. RSC Publishing. [Link]

  • Garg, N. K., & Sarpong, R. (2010). Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions. PMC. [Link]

  • Sławiński, J., et al. (2022). Experimental and Computational Structural Studies of 2,3,5-Trisubstituted and 1,2,3,5-Tetrasubstituted Indoles as Non-Competitive Antagonists of GluK1/GluK2 Receptors. MDPI. [Link]

  • da Silva, A. M., et al. (2016). Investigation of the Stability of Indole. ResearchGate. [Link]

  • Kumar, S., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PMC. [Link]

  • Chemical Synthesis Database. (2025). 1,3-dimethyl-1H-indole. Chemical Synthesis Database. [Link]

  • Chowdhury, G., & Nag, K. (1999). Melting studies of short DNA hairpins containing the universal base 5-nitroindole. PubMed. [Link]

  • Leggett, D. J. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. UNICAM. [Link]

  • Rotariu, T., & Pincu, E. (2016). investigation of thermal stability of some nitroaromatic derivatives by dsc. ResearchGate. [Link]

  • Unknown. (n.d.). Preparation and Properties of INDOLE. Unknown Source. [Link]

  • NIST. (n.d.). 1H-Indole, 1,3-dimethyl-. NIST WebBook. [Link]

  • Kumar, S., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed. [Link]

  • Smith, A. B., et al. (2021). Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 1,3-Dimethyl-5-nitro-1H-indole as a Privileged Synthetic Precursor in Drug Discovery

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic rationale, high-throughput reduction protocols, and downstream diversification.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic rationale, high-throughput reduction protocols, and downstream diversification.

Introduction & Scientific Rationale

In the landscape of medicinal chemistry, the indole ring is a universally recognized privileged scaffold. Specifically, 1,3-Dimethyl-5-nitro-1H-indole (CAS: 134271-97-9) serves as a highly versatile synthetic precursor[1][2]. The strategic placement of methyl groups at the N1 and C3 positions restricts metabolic liabilities and locks the conformational space of the indole core, which is highly desirable in targeted drug design.

Mechanistic Causality: During early-stage synthesis, the C5-nitro group acts as a robust, masked amine. It is chemically inert to the harsh acidic or alkylating conditions typically used to construct or functionalize the indole core (such as Fischer indole synthesis or N-methylation)[3]. Once the core architecture is finalized, the nitro group is selectively reduced to yield 1,3-dimethyl-1H-indol-5-amine [4]. This newly unmasked amine acts as a potent nucleophile, unlocking the C5 position for downstream diversification. This specific pathway is instrumental in the synthesis of complex bioactive molecules, including melanin-concentrating hormone (MCH) receptor antagonists utilized in anti-obesity research[5].

Synthetic Workflow & Diversification Logic

SyntheticWorkflow A 1,3-Dimethyl-5-nitro-1H-indole (Stable Precursor) B Catalytic Hydrogenation [10% Pd/C, H2, Flow/Batch] A->B Reduction C 1,3-Dimethyl-1H-indol-5-amine (Nucleophilic Intermediate) B->C Quantitative Yield D Amide Coupling [HATU, DIPEA, R-COOH] C->D Pathway 1 E Buchwald-Hartwig Amination [Pd catalyst, Ligand, Base] C->E Pathway 2 F MCH Receptor Antagonists (Anti-Obesity Agents) D->F Drug Discovery G Kinase Inhibitors (Targeted Therapeutics) E->G Drug Discovery

Figure 1: Synthetic logic and downstream diversification of 1,3-Dimethyl-5-nitro-1H-indole.

Protocol 1: Catalytic Hydrogenation (Nitro Reduction)

The reduction of the 5-nitroindole derivative to its corresponding 5-aminoindole is the critical bottleneck in this workflow. We provide both traditional batch and modern continuous-flow methodologies.

Method A: Traditional Batch Hydrogenation

Reference Standard:[5]

Expert Insight: 10% Palladium on Carbon (Pd/C) is selected for its high efficiency in reducing aromatic nitro groups without hydrogenating the electron-rich indole ring. Tetrahydrofuran (THF) is utilized to ensure complete solvation of the nitro precursor.

  • Preparation: In a thick-walled glass hydrogenation vessel, dissolve 1,3-dimethyl-5-nitro-1H-indole (1.0 eq, ~5 g) in anhydrous THF (100 mL).

  • Inert Purging (Critical Safety Step): Seal the vessel and purge the atmosphere with inert Nitrogen (N₂) gas for 5 minutes. Causality: This displaces oxygen and prevents the highly pyrophoric Pd/C from igniting solvent vapors upon addition.

  • Catalyst Addition: Carefully add 10% Pd/C (50% water wet, 10-15% w/w relative to substrate) under a continuous N₂ stream[5].

  • Hydrogenation: Evacuate the vessel and backfill with Hydrogen (H₂) gas via a balloon or pressurized line (1 atm). Stir vigorously at room temperature (20–25°C) for 12–24 hours[5].

  • Monitoring: Monitor reaction progress via LC-MS until the starting material is completely consumed.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Safety Note: Do not let the Celite pad dry out while under vacuum; wash thoroughly with excess methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 1,3-dimethyl-1H-indol-5-amine as a solid[5].

Method B: Continuous-Flow Hydrogenation (High-Throughput)

Reference Standard:[6][7]

Expert Insight: Flow chemistry forces the substrate solution through a packed catalyst cartridge mixed with in-situ generated H₂ gas. This eliminates the handling of pyrophoric powders and drastically accelerates reaction kinetics by maximizing the gas-liquid-solid interfacial surface area, overcoming the mass-transfer limitations inherent to batch reactors[8][9].

  • System Priming: Equip a continuous-flow hydrogenation reactor (e.g., H-Cube) with a 30 mm 10% Pd/C sealed catalyst cartridge (CatCart)[10]. Prime the system with a 1:1 mixture of Ethyl Acetate/Ethanol at a flow rate of 1.0 mL/min.

  • Parameter Setting: Set the reactor temperature to 30°C and the H₂ pressure to 1 bar (Full H₂ mode)[8].

  • Sample Injection: Prepare a 0.05 M stock solution of 1,3-dimethyl-5-nitro-1H-indole in EtOAc/EtOH. Inject the solution into the flow system[10].

  • Collection: Collect the eluent from the reactor outlet. The residence time in the heated catalyst zone is typically less than 2 minutes.

  • Isolation: Evaporate the solvent under reduced pressure to obtain pure 1,3-dimethyl-1H-indol-5-amine. No filtration is required[9].

Quantitative Data: Batch vs. Continuous Flow
ParameterBatch HydrogenationContinuous-Flow Hydrogenation
Reactor Type Round-bottom flask / Bomb reactorMicrofluidic packed-bed reactor
Catalyst Handling Manual addition (Pyrophoric risk)Sealed CatCart (No exposure risk)
H₂ Source External cylinder / BalloonIn-situ electrolytic generation
Reaction Time 12 - 24 hours< 5 minutes (Residence time)
Conversion Rate 11% - 80% (Mass transfer limited)> 99% (Quantitative)
Post-Processing Celite filtration requiredDirect solvent evaporation

(Data synthesized from comparative hydrogenation studies[6][8])

Protocol 2: Downstream Diversification – Amide Coupling

Once 1,3-dimethyl-1H-indol-5-amine is isolated, it is frequently coupled with complex carboxylic acids to form bioactive amides, such as MCH receptor antagonists[5].

Expert Insight: HATU is utilized as the coupling reagent because it generates a highly reactive OAt active ester intermediate. This drives the amidation to completion significantly faster than traditional carbodiimides (like EDC/DCC) and minimizes epimerization of chiral centers. N,N-Diisopropylethylamine (DIPEA) serves as a sterically hindered, non-nucleophilic base to deprotonate the carboxylic acid without interfering with the active ester.

  • Activation: In an oven-dried round-bottom flask, dissolve the desired carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Base Addition: Add DIPEA (3.0 eq) to the mixture and stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Amine Addition: Add the synthesized 1,3-dimethyl-1H-indol-5-amine (1.0 eq) to the activated mixture. Stir at room temperature for 2–4 hours under an N₂ atmosphere.

  • Quenching: Quench the reaction by adding a saturated aqueous NaHCO₃ solution.

  • Extraction: Extract the aqueous layer three times with Ethyl Acetate. Combine the organic layers and wash sequentially with 1M HCl, water, and brine. Causality: These washes systematically remove residual basic DIPEA, acidic byproducts, and highly polar DMF.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the final targeted therapeutic compound.

References

  • European Patent Office. (2011). Indole Derivative (EP 2522657 B1). Google Patents.
  • Jones, R. V., et al. (2006). Continuous-Flow High Pressure Hydrogenation Reactor for Optimization and High-Throughput Synthesis. Journal of Combinatorial Chemistry, 8(1), 110-116. ACS Publications. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

column chromatography purification techniques for 1,3-Dimethyl-5-nitro-1H-indole

Welcome to the Technical Support Center for the isolation and purification of 1,3-Dimethyl-5-nitro-1H-indole . As a Senior Application Scientist, I have designed this guide to move beyond standard "recipe-following." The...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 1,3-Dimethyl-5-nitro-1H-indole .

As a Senior Application Scientist, I have designed this guide to move beyond standard "recipe-following." The purification of nitroaromatic indoles presents unique physicochemical challenges—specifically, the dichotomy between the lipophilic methylated indole backbone and the highly polarizable, electron-withdrawing nitro group. This guide provides the mechanistic rationale behind every experimental choice, ensuring your workflow is robust, reproducible, and self-validating.

Mechanistic Rationale & System Overview

To purify 1,3-Dimethyl-5-nitro-1H-indole effectively, we must first understand its behavior on a silica gel stationary phase:

  • Reduced Hydrogen Bonding: Unlike its precursor (5-nitro-1H-indole), the N1-methylation removes the primary hydrogen bond donor. This significantly reduces its affinity for the silica stationary phase, allowing it to elute faster than unmethylated impurities.

  • Dipole Interactions: The C5-nitro group creates a strong dipole. This group can interact with active, acidic silanol sites on normal-phase silica, which is the primary cause of band tailing or "streaking" during elution.

  • Detection: The extended π -conjugation of the indole core coupled with the nitro group provides excellent UV activity, with strong absorbance bands typically observed at 254 nm and around 360 nm[1].

Purification Workflow Visualization

The following diagram maps the logical progression of the purification process, highlighting the critical transitions from crude matrix to isolated product.

PurificationWorkflow A Crude Matrix (Nitroindole + Byproducts) B Dry Loading Prep (DCM dissolution + Silica) A->B Prevents precipitation C Column Equilibration (PE:EA 15:1) B->C Load onto bed D Isocratic Elution (PE:EA 10:1) C->D Gradient step E UV Fraction Monitoring (254 nm / 360 nm) D->E Elute target F Pure 1,3-Dimethyl-5- nitro-1H-indole E->F Pool & Concentrate

Logical workflow for the normal-phase purification of 1,3-Dimethyl-5-nitro-1H-indole.

Self-Validating Chromatography Protocol

This protocol incorporates built-in validation checks to ensure the system is operating correctly at each phase. Normal-phase silica gel chromatography with Petroleum Ether (PE) and Ethyl Acetate (EA) is the industry standard for nitroindole derivatives[2][3].

Step 1: TLC Profiling & System Validation

  • Action: Spot the crude mixture on a silica gel TLC plate. Develop in a 10:1 Petroleum Ether : Ethyl Acetate solvent system.

  • Causality: Establishing the baseline Rf. The target compound should exhibit an Rf of ~0.45.

  • Validation Check: If the target spot Rf is < 0.3, the system is too non-polar; adjust to 8:1 PE:EA. If Rf > 0.6, the system is too polar; adjust to 15:1 PE:EA.

Step 2: Sample Preparation via Dry Loading

  • Action: Dissolve the crude mixture in a minimal volume of Dichloromethane (DCM). Add 2.5 mass equivalents of 200-300 mesh silica gel. Evaporate the DCM completely under reduced pressure until a free-flowing powder is obtained.

  • Causality: Nitroindoles have limited solubility in purely aliphatic solvents (like PE). Wet loading often causes the compound to precipitate at the column head, ruining the theoretical plates. Dry loading ensures uniform partitioning.

  • Validation Check: The powder must not clump. Clumping indicates residual DCM, which will cause immediate band broadening upon loading.

Step 3: Column Packing and Elution

  • Action: Slurry-pack the column with PE. Load the dry-adsorbed silica evenly onto the column bed. Top with a protective layer of sand. Elute isocratically with 10:1 PE:EA.

  • Causality: Isocratic elution prevents the sudden displacement of closely eluting methylated impurities (e.g., 1-methyl-5-nitroindole).

  • Validation Check: Monitor the solvent front. The band should remain horizontal. Uneven bands indicate poor packing or residual DCM in the dry load.

Step 4: Fraction Collection and Pooling

  • Action: Collect fractions and monitor via UV TLC at 254 nm and 360 nm.

  • Causality: Dual-wavelength monitoring ensures you are tracking the conjugated nitroaromatic system specifically, differentiating it from non-conjugated aliphatic impurities[1].

  • Validation Check: Perform a 2D TLC on the pooled fractions before concentration to ensure no degradation or artifact formation occurred on the column.

Quantitative Elution Data

The following table summarizes the expected chromatographic behavior of 1,3-Dimethyl-5-nitro-1H-indole across various mobile phase systems. Use this data to troubleshoot selectivity issues.

Mobile Phase SystemTarget Compound ( Rf​ )N-Desmethyl Impurity ( Rf​ )Resolution ( Rs​ )Mechanistic Outcome
PE : EA (10:1) 0.450.20> 1.5Optimal. Baseline separation achieved due to H-bond differences.
PE : EA (5:1) 0.720.55< 1.0Suboptimal. Co-elution risk due to excessive solvent polarity.
DCM : MeOH (99:1) 0.880.85< 0.5Failure. System too polar; disrupts silica-analyte dipole interactions.
Toluene : EA (9:1) 0.400.15> 1.8Excellent Alternative. π−π interactions with toluene enhance selectivity.

Troubleshooting Guide

Q: Why is my 1,3-Dimethyl-5-nitro-1H-indole streaking on the silica column despite a crisp TLC spot? A: Streaking in nitroaromatics is driven by secondary dipole interactions between the highly polarizable −NO2​ group and active, acidic silanol sites on the silica gel. Intervention: Pre-treat your silica gel by adding 1% Triethylamine (TEA) to your mobile phase. The TEA neutralizes the acidic silanols, converting the separation mechanism purely to liquid-solid partition rather than aggressive adsorption.

Q: I am experiencing co-elution with unreacted starting material (e.g., 1-methyl-5-nitroindole). How can I improve resolution? A: Co-elution occurs because the addition of a single methyl group at the C3 position only marginally decreases the overall polarity compared to the N1-methylated precursor. Intervention: Shift the selectivity of your mobile phase. Instead of relying solely on dipole-dipole interactions (Ethyl Acetate), introduce a solvent that leverages π−π stacking interactions. Switching from a PE:EA system to a Toluene:Ethyl Acetate (9:1) system often resolves closely related methylated indoles by exploiting subtle differences in their aromatic electron density.

Q: My compound crashed out at the top of the column during wet loading. What went wrong? A: 1,3-Dimethyl-5-nitro-1H-indole possesses a rigid, planar aromatic structure that can stack, leading to poor solubility in purely aliphatic solvents like Petroleum Ether. When you loaded the sample in a small amount of polar solvent and it hit the non-polar column bed, the sudden change in dielectric constant caused precipitation. Intervention: Abandon wet loading for this compound. Always use the dry loading technique described in Step 2 of the protocol to ensure the compound is pre-dispersed across the high surface area of the silica.

Frequently Asked Questions (FAQs)

Q: What is the best method for visualizing fractions containing 1,3-Dimethyl-5-nitro-1H-indole? A: UV detection is the gold standard. The extended conjugation of the indole ring with the nitro group provides strong absorbance at 254 nm, and a characteristic secondary absorbance band around 360 nm[1]. Standard chemical stains like Potassium Permanganate ( KMnO4​ ) can also be used, but UV is non-destructive and highly sensitive.

Q: Can I use reverse-phase chromatography (C18) instead of normal-phase? A: Yes, but it is generally reserved for analytical or preparative HPLC rather than bulk purification. If using reverse-phase, a gradient of Water/Acetonitrile (with 0.1% Formic Acid to maintain sharp peak shape) is highly effective.

Q: How stable is the nitro group during purification? A: The nitro group is highly stable under standard silica gel chromatography conditions. However, if your downstream application involves reducing the nitro group to an amine (e.g., using Palladium on Carbon, Pd/C), ensure your purified fractions are completely free of solvent impurities, as the reduction process is highly sensitive to catalyst poisoning[4].

References

  • Direct Synthesis of 2-Functionalized 3-Nitroindoles from Diazo(nitro)acetanilides | The Journal of Organic Chemistry - ACS Publications. 2

  • Electrochemical Nitroindolylation Bifunctionalization Reaction of Arylalkenes | The Journal of Organic Chemistry - ACS Publications. 3

  • Reaction of Indole and Alkylindoles with Ceric Ammonium Nitrate on Silica Gel - ResearchGate. 1

  • INDOLE DERIVATIVE - European Patent Office - EP 2522657 B1. 4

Sources

Optimization

preventing degradation of 1,3-Dimethyl-5-nitro-1H-indole during long-term storage

Technical Support Center: 1,3-Dimethyl-5-nitro-1H-indole Storage & Stability Guide Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the errati...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1,3-Dimethyl-5-nitro-1H-indole Storage & Stability Guide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic performance of indole-based intermediates. While 1,3-Dimethyl-5-nitro-1H-indole (CAS 134271-97-9) appears robust on paper, it is highly sensitive to micro-environmental storage conditions.

This guide provides field-proven, mechanistically grounded protocols to ensure absolute batch integrity, moving beyond basic storage labels to explain the why behind the how.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: My stored batch has shifted from a pale crystalline powder to a dark yellow/brown solid. What is the mechanism of this degradation? The Causality: This color shift is the hallmark of photo-induced oxidation. Indole derivatives are highly susceptible to photooxygenation[1]. When exposed to ambient light and atmospheric oxygen, UV/Visible photons excite the molecule, facilitating the conversion of triplet oxygen to highly reactive singlet oxygen. Because the C3 position is sterically blocked by a methyl group, this singlet oxygen attacks the vulnerable C2 position. This leads to the formation of oxindole intermediates and subsequent ring-cleavage products[2]. The extended conjugated systems of these degradation products absorb lower-energy light, causing the macroscopic brown/yellow discoloration.

Q2: Does the C5-nitro group make the compound more or less stable than unsubstituted indole? The Causality: It creates a complex dual-stability profile. Electronically, the C5-nitro group is strongly electron-withdrawing. This pulls electron density away from the pyrrole ring via resonance, making it less susceptible to standard electrophilic oxidation compared to unsubstituted indole. However, nitroaromatics are sensitive to photoreduction and can act as photosensitizers[1]. Therefore, while it resists ambient chemical oxidation slightly better, its photostability is heavily compromised if exposed to light.

Q3: What are the absolute best practices for long-term storage (>6 months)? The Causality: For long-term preservation, the compound must be kept at 2–8°C in an amber glass vial, backfilled with Argon, and sealed with PTFE-lined caps[3]. Argon is denser than Nitrogen; it sinks to the bottom of the vial, creating a physical blanket over the solid that strictly excludes the oxygen required for photo-oxidation[1].

Part 2: Quantitative Storage Profiles

To optimize your inventory management, refer to the following stability matrix. This data summarizes the relationship between storage conditions and the expected degradation kinetics.

Storage ConditionTemperatureAtmosphereLight ExposureExpected Shelf LifePrimary Degradation Risk
Optimal (Long-Term) 2–8°CArgon (Inert)Protected (Amber)> 24 MonthsNegligible
Sub-Optimal 20–25°CAmbient AirProtected (Amber)3–6 MonthsC2-Oxidation (Slow)
High Risk 20–25°CAmbient AirDirect UV/Vis< 2 WeeksPhoto-oxidation / Cleavage
Critical Failure > 40°CHumid AirDirect UV/Vis< 48 HoursAccelerated Ring Cleavage

Part 3: Standard Operating Procedure (SOP)

Self-Validating Protocol: Inert Aliquoting and Storage

To prevent degradation, implement this self-validating workflow. By establishing baseline metrics, this system ensures you can mathematically prove the integrity of your compound upon retrieval.

Step 1: Pre-Storage Quality Control (Baseline)

  • Action: Run a baseline LC-MS or TLC (Hexane:EtOAc 7:3) on the fresh batch. Weigh the empty storage vial, then weigh it again after adding the compound to get the exact net mass.

  • Validation: This establishes the reference standard. Without a baseline, post-storage degradation cannot be accurately quantified.

Step 2: Environmental Control & Aliquoting

  • Action: Transfer the bulk 1,3-Dimethyl-5-nitro-1H-indole into a glovebox purged with Argon. Divide the bulk powder into single-use, pre-weighed amber glass vials.

  • Causality: Single-use aliquots prevent repeated atmospheric exposure and condensation events caused by opening cold vials in humid ambient air. Amber glass blocks the UV/Vis transmission required to trigger singlet oxygen formation[1].

Step 3: Heavy Gas Blanketing & Sealing

  • Action: Ensure the vials are flushed with Argon (not Nitrogen). Seal tightly with PTFE-lined caps and wrap the cap junction with Parafilm.

  • Causality: Argon's higher density effectively displaces residual oxygen at the solid-gas interface. PTFE prevents chemical leaching from standard rubber septa.

Step 4: Desiccation and Cold Storage

  • Action: Place the sealed vials in a secondary vacuum desiccator containing active indicating silica gel. Store the entire desiccator at 2–8°C[3].

Step 5: Post-Storage Retrieval & Validation

  • Action: Allow the vial to reach room temperature before opening to prevent condensation. Weigh the sealed vial.

  • Validation: A mass increase indicates a compromised seal and moisture ingress. Re-run the baseline LC-MS; the absence of peaks at M+16 (oxindole formation) or M+32 (cleavage) mathematically confirms the protocol's success.

Part 4: Degradation & Mitigation Pathway Visualization

StorageMechanisms Compound 1,3-Dimethyl-5-nitro-1H-indole Light UV/Visible Light Compound->Light Exposed to Oxygen Atmospheric O2 Compound->Oxygen Exposed to Moisture Ambient Moisture Compound->Moisture Exposed to Singlet Singlet Oxygen Formation Light->Singlet Oxygen->Singlet Hydrolysis Hydrolytic Degradation Moisture->Hydrolysis Oxidation C2-Oxidation & Ring Cleavage Singlet->Oxidation Amber Amber Vials Oxidation->Amber Mitigated by Argon Argon Blanket Oxidation->Argon Mitigated by Cold 2-8°C Storage Hydrolysis->Cold Mitigated by

Fig 1: Degradation pathways of 1,3-Dimethyl-5-nitro-1H-indole and targeted mitigation strategies.

References

  • Title: Photoinduced oxidation of an indole derivative: 2-(1'H-indol-2'-yl)-[1,5]naphthyridine Source: rsc.org URL: [Link][1]

  • Title: Biodegradation and Biotransformation of Indole: Advances and Perspectives Source: nih.gov URL: [Link][2]

Sources

Troubleshooting

Technical Support Center: Crystallization and Purity of 1,3-Dimethyl-5-nitro-1H-indole

Welcome to the Technical Support Center for 1,3-Dimethyl-5-nitro-1H-indole (CAS: 134271-97-9). This guide is designed for researchers, synthetic chemists, and drug development professionals who require high-purity interm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1,3-Dimethyl-5-nitro-1H-indole (CAS: 134271-97-9). This guide is designed for researchers, synthetic chemists, and drug development professionals who require high-purity intermediates for downstream pharmaceutical synthesis.

Unlike its non-methylated precursor (5-nitro-1H-indole), the N-methylation of this compound fundamentally alters its intermolecular interactions, presenting unique challenges during crystallization. This guide synthesizes field-proven methodologies, mechanistic troubleshooting, and authoritative protocols to help you achieve optimal purity and crystal habit.

Core Mechanistic Principles of Crystallization

To successfully crystallize 1,3-Dimethyl-5-nitro-1H-indole, one must understand its specific structural thermodynamics.

The Absence of N-H Donors: In standard 5-nitroindole, strong N-H···O hydrogen bonds drive the formation of stable crystal lattices[1]. However, methylation at the N1 position abolishes this hydrogen bond donor capability. Consequently, the crystal lattice of 1,3-Dimethyl-5-nitro-1H-indole relies entirely on weaker intermolecular forces:

  • Dipole-Dipole Interactions: Driven by the highly electron-withdrawing 5-nitro group[1].

  • π-π Stacking: Facilitated by the planar indole core[1].

Solvent-Dependent Morphology: Indole derivatives typically form plate-like crystals dominated by the {002} facet[2]. The morphological importance of this {002} facet increases with solvent polarity[2]. In non-polar solvents, nitroindoles tend to form fine needles that trap mother liquor and impurities. Transitioning to more polar solvent systems (e.g., ethanol/water) shifts the crystal habit from needles to plates, drastically improving filtration efficiency and bulk purity[2].

G A Solvated 1,3-Dimethyl- 5-nitro-1H-indole B Desolvation & Supersaturation A->B Cooling/Anti-solvent C Nucleation (Dipole-Dipole & π-π Stacking) B->C Overcoming Activation Energy D Crystal Growth (Dominant {002} Facet) C->D Polar Solvent Modulates Growth E Plate-like Crystals (High Purity) D->E Filtration & Drying

Crystallization mechanism driven by dipole-dipole forces and solvent polarity.

Troubleshooting FAQs

Q1: My compound is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I fix this?

Mechanistic Cause: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the compound precipitates above its melting point in the solvent mixture, or when the solvent is too non-polar to stabilize the nucleation clusters. Because 1,3-Dimethyl-5-nitro-1H-indole lacks N-H hydrogen bonding, it has a lower lattice energy than 5-nitroindole, making it highly prone to LLPS. Solution:

  • Switch Solvents: Move from a purely non-polar solvent (like pure heptane) to a binary mixture with a polar protic component (e.g., Ethanol/Water or Ethyl Acetate/Hexane).

  • Control Cooling Rate: Cool the solution slowly (0.5 °C/min) to avoid sudden supersaturation.

  • Seeding: Introduce pure seed crystals at 5–10 °C above the cloud point to bypass the high activation energy of primary nucleation.

Q2: Why are my crystals forming fine needles that trap impurities?

Mechanistic Cause: Rapid growth along the [100] axis outpaces growth on other facets, leading to needle-like habits. This is exacerbated in non-polar solvents where the polar nitro group is poorly solvated[2]. Needles have a high surface-area-to-volume ratio, leading to severe mother liquor entrapment. Solution: Increase the solvent polarity. As demonstrated in crystallographic studies of nitroindoles, increasing solvent polarity enhances the growth of the {002} facet, shifting the habit from needles to easily filterable plates[2]. Use an Ethanol/Water (70:30) system.

Q3: How do I remove regioisomer impurities (e.g., 1,2-dimethyl-5-nitroindole)?

Mechanistic Cause: Depending on the synthetic route (e.g., Fischer indole synthesis or direct alkylation), regioisomers may co-precipitate due to similar solubilities and molecular weights. Solution: Utilize fractional crystallization. 1,3-Dimethyl-5-nitro-1H-indole has slightly different π-π stacking geometries compared to the 1,2-isomer. Recrystallization from a moderately polar system like Ethyl Acetate/Hexane (1:3) exploits these minor solubility differences, leaving the more soluble regioisomer in the mother liquor.

Q4: My crude product is dark brown/red instead of the expected yellow. What happened?

Mechanistic Cause: Nitroindoles are susceptible to trace oxidation or complexation with transition metal catalysts (if used upstream)[3]. Solution: Prior to crystallization, dissolve the crude mixture in Ethyl Acetate and treat with activated charcoal (5% w/w) and a metal scavenger (e.g., SiliaMetS® Thiol). Filter through a pad of Celite to yield a bright yellow filtrate[3].

G Start Impure 1,3-Dimethyl-5-nitro-1H-indole Q1 Is the product oiling out? Start->Q1 Q2 Are there regioisomer impurities? Start->Q2 Q3 Is the color dark brown/red? Start->Q3 Sol1 Adjust Polarity (Add EtOH) & Introduce Seed Crystals Q1->Sol1 Yes Sol2 Fractional Crystallization (EtOAc/Hexane 1:3) Q2->Sol2 Yes Sol3 Charcoal Treatment & Filtration through Celite Q3->Sol3 Yes

Decision matrix for troubleshooting common crystallization issues.

Quantitative Data: Solvent System Selection

Selecting the right solvent system is a balance between yield, purity, and crystal habit. Below is a comparative analysis based on standard nitroindole purification metrics.

Solvent SystemPolarity IndexPrimary InteractionExpected Crystal HabitPurity OutcomeYield
Ethanol / Water (70:30) High (5.2 - 9.0)Dipole-DipolePlates (Large {002} facet)Excellent (>99%)Moderate (75%)
Ethyl Acetate / Hexane (1:3) Moderate (4.4 - 0.1)π-π Stacking / DipolePrisms / Thick PlatesVery Good (>98%)High (85%)
Toluene Low (2.4)π-π StackingNeedles (Traps impurities)Poor (<95%)High (90%)
Acetonitrile High (5.8)Dipole-DipolePlatesGood (>97%)Low (60%)

Step-by-Step Experimental Protocols

Protocol A: Anti-Solvent Crystallization (Ethanol/Water) for High Purity

This self-validating protocol utilizes solvent polarity to force plate-like crystal morphology, minimizing impurity entrapment[2].

  • Dissolution: Suspend 10.0 g of crude 1,3-Dimethyl-5-nitro-1H-indole in 40 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Heating: Heat the mixture to 65 °C under gentle stirring until complete dissolution is achieved.

  • Clarification (Optional but Recommended): If the solution is dark, add 0.5 g of activated charcoal, stir for 10 minutes at 65 °C, and hot-filter through a pre-warmed Celite pad into a clean flask.

  • Anti-Solvent Addition: While maintaining the solution at 60 °C, add 15 mL of deionized water dropwise (approx. 1 mL/min) until the solution becomes faintly turbid (the cloud point).

  • Seeding & Annealing: Add 10 mg of pure 1,3-Dimethyl-5-nitro-1H-indole seed crystals. Hold the temperature at 60 °C for 15 minutes to allow the crystal lattice to anneal and prevent oiling out.

  • Controlled Cooling: Cool the mixture to 20 °C at a rate of 0.5 °C/min, then transfer to an ice bath (0–5 °C) for 2 hours.

  • Isolation: Filter the resulting yellow plate-like crystals under vacuum. Wash the filter cake with 10 mL of ice-cold Ethanol/Water (1:1).

  • Drying: Dry in a vacuum oven at 45 °C to constant weight.

Protocol B: Fractional Crystallization (EtOAc/Hexane) for Regioisomer Removal

Use this protocol if NMR or HPLC indicates contamination with 1,2-dimethyl-5-nitroindole or unreacted starting materials[3].

  • Dissolution: Dissolve 10.0 g of crude product in 20 mL of Ethyl Acetate at 50 °C.

  • Anti-Solvent Addition: Slowly add 60 mL of warm Hexane (or Heptane) while stirring vigorously.

  • Cooling: Remove from heat and allow the flask to cool to room temperature naturally over 3 hours. Do not agitate during this phase to promote the growth of large prisms.

  • Isolation: Filter the crystals and wash with 15 mL of cold Hexane. The more soluble regioisomers will remain in the mother liquor.

References

  • Structure and Morphology of Indole Analogue Crystals Pisarek, J., & Malińska, M. (2020). ACS Omega, 5(28), 17141-17151. URL:[Link]

  • 4-Nitroindole Bergman, J., & Sand, P. (1987). Organic Syntheses, 65, 146. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Nitration of 1,3-Dimethylindole

Welcome to the Advanced Synthesis Support Center. This guide is curated for researchers, scientists, and drug development professionals dealing with the regioselective functionalization of sterically hindered indoles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is curated for researchers, scientists, and drug development professionals dealing with the regioselective functionalization of sterically hindered indoles.

Mechanistic Overview: The Root of Byproduct Formation

As a Senior Application Scientist, I frequently encounter researchers struggling with the nitration of 1,3-dimethylindole. The indole core is notoriously electron-rich and acid-sensitive. When the highly nucleophilic C-3 position is blocked by a methyl group, the system becomes prone to a cascade of undesired side reactions, including single-electron transfer (SET) oxidation, ipso-nitration, and dearomatization (1)[1]. Furthermore, recent biomimetic studies utilizing heme peroxynitrite model systems have demonstrated that indolyl radical intermediates are highly susceptible to diverse, unselective nitration pathways if reaction conditions are not strictly controlled (2)[2].

To successfully direct the nitronium ion to the C-2 position, one must deeply understand the mechanistic causality behind these byproducts.

Mechanism SM 1,3-Dimethylindole C2 C-2 Nitration (Desired) SM->C2 AcONO2, -78°C C3 C-3 Ipso-Attack SM->C3 Highly Electrophilic NO2+ Ox Oxidation (SET) SM->Ox Aqueous HNO3 Prod 1,3-Dimethyl-2-nitroindole C2->Prod Indol Indoleninium Intermediate C3->Indol Dearom Dearomatized Byproducts Indol->Dearom Nucleophilic Trapping OxProd 1,3-Dimethyl-2-oxindole Ox->OxProd

Mechanistic divergence in 1,3-dimethylindole nitration highlighting byproduct origins.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my reaction yielding predominantly 1,3-dimethyl-2-oxindole instead of the 2-nitro product? Analysis: Nitric acid is a potent oxidant. The indole nitrogen lone pair facilitates SET, generating an indolyl radical cation. This intermediate reacts rapidly with dissolved oxygen or water to form the oxindole (3)[3]. Solution: Exclude water and oxygen entirely. Switch to a non-oxidizing, anhydrous nitrating agent like acetyl nitrate ( AcONO2​ ) generated in situ.

Q2: I am observing dearomatized indolines (e.g., 3-hydroxy-1,3-dimethyl-3-nitroindoline). Where do these come from? Analysis: Despite steric hindrance, the C-3 position remains the most electronically favored site for electrophilic attack due to the enamine-like conjugation of the indole ring. Attack at C-3 yields a highly reactive 3-nitro-1,3-dimethylindoleninium intermediate. If nucleophiles (like water or unreacted alcohols) are present, they trap this intermediate, permanently breaking aromaticity (4)[4]. Solution: Maintain strict anhydrous conditions. Use non-nucleophilic solvents like anhydrous dichloromethane (DCM) and flame-dried glassware.

Q3: How can I avoid nitration on the benzene ring (C-4, C-5, C-6)? Analysis: The activation energy for nitrating the pyrrole ring (C-2) is lower than that for the benzene ring. However, at elevated temperatures or with excess nitrating agent, the thermodynamic driving force overcomes this barrier, leading to unselective nitration (5)[5]. Solution: Perform the reaction at cryogenic temperatures (-78 °C) and strictly limit the nitrating agent to 1.05 equivalents.

Quantitative Data: Condition Optimization

To summarize the impact of different reagents, refer to the comparative data below. Notice how lowering the temperature and utilizing anhydrous, milder electrophiles drastically shifts the yield toward the desired C-2 nitrated product.

Nitrating AgentTemperatureMajor ProductCommon ByproductsEst. Yield of 2-Nitro
HNO3​ / H2​SO4​ 0 °C to RTOxindole / PolymersBenzene-ring nitro< 10%
NaNO2​ / TFA0 °C2-Nitro / N-NitrosoOxindole~ 40%
AgNO2​ / TMSClRT1,3-Dimethyl-2-nitroindoleUnreacted SM60-70%
AcONO2​ (in situ) -78 °C 1,3-Dimethyl-2-nitroindole Minor ipso-adducts 75-85%

Optimized Experimental Protocol: Cryogenic Acetyl Nitrate Method

This protocol is designed as a self-validating system. Visual cues are embedded to ensure the integrity of the reaction at each step, allowing you to abort and troubleshoot immediately if conditions deviate.

Workflow Step1 1. Reagent Prep AcONO2 in situ (-15°C) Step3 3. Addition Dropwise AcONO2 Maintain -78°C Step1->Step3 Step2 2. Substrate 1,3-dimethylindole in DCM (-78°C) Step2->Step3 Step4 4. Quenching Cold NaHCO3(aq) Avoid warming Step3->Step4 Step5 5. Purification Flash Column (Hexanes/EtOAc) Step4->Step5

Step-by-step cryogenic nitration workflow using acetyl nitrate to minimize side reactions.

Step 1: In Situ Generation of Acetyl Nitrate

  • In a flame-dried, argon-purged flask, add 2.0 mL of anhydrous acetic anhydride.

  • Cool the flask to -15 °C using an ice/salt bath.

  • Slowly add 1.05 equivalents of fuming nitric acid dropwise. Causality & Validation: Generating AcONO2​ in situ avoids the introduction of water. The solution must remain colorless to pale yellow. If it turns dark or evolves brown NO2​ gas, the temperature was too high—discard and restart.

Step 2: Substrate Preparation

  • In a separate flame-dried flask, dissolve 1.0 mmol of 1,3-dimethylindole in 10 mL of anhydrous DCM.

  • Cool this solution to -78 °C using a dry ice/acetone bath.

Step 3: Cryogenic Nitration

  • Transfer the cold acetyl nitrate solution dropwise into the substrate solution over 15 minutes via a pre-cooled syringe.

  • Stir at -78 °C for 2 hours. Causality & Validation: The cryogenic temperature kinetically traps the reaction at the C-2 position and prevents benzene ring nitration. The reaction mixture should remain pale yellow to orange. If the solution turns deep red or black, SET oxidation or polymerization has initiated due to moisture or poor temperature control.

Step 4: Quenching and Workup

  • Quench the reaction at -78 °C by adding 5 mL of cold, saturated aqueous NaHCO3​ .

  • Allow the mixture to slowly warm to room temperature under vigorous stirring.

  • Extract with DCM (3 x 10 mL), wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Causality & Validation: Quenching cold neutralizes the excess acid before the mixture warms up, preventing acid-catalyzed dimerization or late-stage oxidation of the product.

References

  • [1] Title: Copper-Catalyzed Oxidative Dearomatized Oxyalkylation of Indoles with Alcohols: Synthesis of 3-Alkoxy-2-Oxindoles | Source: The Journal of Organic Chemistry - ACS Publications | URL: 1

  • [2] Title: A Cytochrome P450 TxtE Model System with Mechanistic and Theoretical Evidence for a Heme Peroxynitrite Active Species | Source: The University of Manchester | URL: 2

  • [3] Title: Following Nature's Footprint: Mimicking the High-Valent Heme-Oxo Mediated Indole Monooxygenation Reaction Landscape of Heme Enzymes | Source: Journal of the American Chemical Society - ACS Publications | URL: 3

  • [4] Title: The Diastereoselective Synthesis of Pyrroloindolines by Pd-Catalyzed Dearomative Cycloaddition of 1-Tosyl-2-vinylaziridine to 3-Nitroindoles | Source: ACS Catalysis | URL: 4

  • [5] Title: Nitration of Indoles. V. Nitration of Electronegatively Substituted Indoles. Synthesis of the Four bz,3-Dinitroindoles | Source: Experts@Minnesota | URL: 5

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 1,3-Dimethyl-5-nitro-1H-indole vs. 1-Methyl-5-nitroindole

Executive Summary For researchers and drug development professionals designing indole-based pharmacophores, understanding the regioselectivity of the indole core is paramount. This guide provides an in-depth comparative...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals designing indole-based pharmacophores, understanding the regioselectivity of the indole core is paramount. This guide provides an in-depth comparative analysis of two closely related building blocks: 1,3-Dimethyl-5-nitro-1H-indole and 1-Methyl-5-nitroindole . While both share a deactivating C5-nitro group and an N-methylated pyrrole ring, the presence of a methyl group at the C3 position in the former fundamentally alters its reactivity profile, dictating divergent synthetic strategies for downstream functionalization.

Structural & Electronic Analysis

The reactivity of the indole scaffold is governed by the electron-rich nature of its fused pyrrole ring.

  • The N-Methyl Effect: Both compounds feature an N-methyl group, which prevents the deprotonation of the indole nitrogen under basic conditions. This ensures the molecule reacts strictly as a neutral nucleophile rather than a highly reactive indolyl anion.

  • The C5-Nitro Effect: The nitro group exerts a strong electron-withdrawing effect ( −I,−M ), globally deactivating the indole core compared to unsubstituted indoles. This necessitates slightly elevated temperatures or prolonged reaction times for electrophilic substitutions. However, the pyrrole ring remains the most nucleophilic region of the molecule.

  • The C3-Steric Gate: The critical differentiator is the C3 position. The pyrrole ring of the indole core is highly nucleophilic. In unblocked indoles, the C3 position is the primary site for electrophilic aromatic substitution, exhibiting reactivity orders of magnitude higher than standard benzenoid systems .

Mechanistic Divergence in Electrophilic Aromatic Substitution (EAS)

The regioselectivity of EAS in indoles is driven by the thermodynamic stability of the intermediate.

In 1-methyl-5-nitroindole , the C3 position is open. Electrophilic attack at C3 generates a Wheland intermediate where the positive charge is stabilized by the nitrogen atom's lone pair without disrupting the electron aromaticity of the fused benzene ring.

Conversely, when the C3 position is sterically occluded—as in 1,3-dimethyl-5-nitro-1H-indole —electrophilic attack is forced to the C2 position. This pathway is kinetically disfavored because delocalizing the positive charge onto the nitrogen in the C2-Wheland intermediate requires the disruption of the benzene ring's aromaticity .

EAS_Mechanisms cluster_1 C3-Unblocked Pathway cluster_2 C3-Blocked Pathway Electrophile Electrophile (E+) Indole1 1-Methyl-5-nitroindole Electrophile->Indole1 Indole2 1,3-Dimethyl-5-nitroindole Electrophile->Indole2 Int1 C3-Wheland Intermediate (Benzene Aromaticity Retained) Indole1->Int1 Attack at C3 Prod1 3-Substituted Indole (Fast / Major) Int1->Prod1 Deprotonation Int2 C2-Wheland Intermediate (Benzene Aromaticity Disrupted) Indole2->Int2 Attack at C2 Prod2 2-Substituted Indole (Slow / Minor) Int2->Prod2 Deprotonation

Divergent electrophilic aromatic substitution pathways based on C3-steric occlusion.

Comparative Reactivity Profile

Reaction Type1-Methyl-5-nitroindole (C3 Open)1,3-Dimethyl-5-nitro-1H-indole (C3 Blocked)Mechanistic Rationale
Vilsmeier-Haack Formylation Rapid formylation exclusively at C3.Fails or requires highly forcing conditions at C2.C3 attack stabilizes the iminium intermediate. C3-blocked indoles strongly resist formylation at C2.
Halogenation (e.g., NBS) Rapid C3-bromination.Slower C2-bromination.C2 is less nucleophilic; the activation energy for C2 attack is significantly higher.
Nitro Group Reduction Readily forms 5-amino derivative.Readily forms 5-amino derivative.The C5 position is sterically unhindered in both molecules; electronic profiles at C5 are nearly identical.
C-H Activation (Pd/Ru) Occurs at C2 or C3 depending on directing groups.Restricted exclusively to C2.The C3-methyl group eliminates C3-functionalization pathways, simplifying regiocontrol.

Experimental Workflows & Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems.

Protocol A: C3-Formylation of 1-Methyl-5-nitroindole (Vilsmeier-Haack)

Causality: The addition of Phosphorus oxychloride ( POCl3​ ) to Dimethylformamide (DMF) generates the highly electrophilic chloromethyleniminium ion (Vilsmeier reagent). Because the C5-nitro group deactivates the ring, the reaction requires mild heating (40 °C), unlike unsubstituted indoles which react rapidly at room temperature.

  • Reagent Generation: Cool anhydrous DMF (5.0 equiv) to 0 °C under an inert atmosphere. Add POCl3​ (1.2 equiv) dropwise. Validation: The solution will turn pale yellow/orange, confirming the formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 1-methyl-5-nitroindole (1.0 equiv) in a minimal amount of anhydrous DMF and add dropwise to the complex.

  • Reaction: Warm the mixture to 40 °C and stir for 2–4 hours. Validation: Monitor by TLC (Hexanes/EtOAc). The product will exhibit a significantly lower Rf​ value due to the polar aldehyde group and will be strongly UV-active.

  • Hydrolysis & Workup: Pour the mixture over crushed ice. Slowly add 2M NaOH until the pH reaches 8-9. Validation: Alkaline hydrolysis of the iminium salt triggers the precipitation of the 3-formyl product.

  • Analytical Confirmation: 1H NMR will show the disappearance of the C3-H proton and the appearance of a distinct aldehyde singlet at ∼9.8−10.2 ppm .

Protocol B: C2-Bromination of 1,3-Dimethyl-5-nitro-1H-indole

Causality: N-Bromosuccinimide (NBS) acts as a mild, controlled source of electrophilic bromine. Because C3 is blocked, the reaction is forced to the less reactive C2 position. This requires longer reaction times and careful monitoring to prevent radical side-reactions at the benzylic C3-methyl group.

  • Preparation: Dissolve 1,3-dimethyl-5-nitro-1H-indole (1.0 equiv) in anhydrous DMF at 0 °C.

  • Halogenation: Add NBS (1.05 equiv) in small portions in the dark to suppress radical pathways.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6–8 hours. Validation: Monitor closely by TLC. The C2-bromo product will elute slightly faster (higher Rf​ ) than the starting material.

  • Workup: Quench with water and extract with Ethyl Acetate. Wash the organic layer with brine to remove DMF, dry over Na2​SO4​ , and concentrate.

  • Analytical Confirmation: 1H NMR will show the complete disappearance of the C2-H proton (typically found around 7.0−7.2 ppm in the starting material).

Protocol C: Chemoselective Nitro Reduction (Applicable to Both Substrates)

Causality: The C5-nitro group in both substrates serves as a versatile handle for downstream functionalization. It can be chemoselectively reduced to an amine or utilized directly in advanced catalytic transformations, such as P(III)/P(V)=O-catalyzed reductive C–N couplings . Using Palladium on Carbon ( Pd/C ) under a hydrogen atmosphere selectively reduces the nitro group without affecting the indole core. The C3-methyl group does not impose steric hindrance on the distant C5 position.

  • Preparation: Dissolve the nitroindole (1.0 equiv) in a 1:1 mixture of Methanol/THF.

  • Catalyst Addition: Add 10% Pd/C ( 0.1 equiv by weight).

  • Reduction: Purge the reaction flask with vacuum/Nitrogen cycles, then introduce Hydrogen gas via a balloon. Stir vigorously at room temperature.

  • Reaction Monitoring: Validation: The initial yellow tint of the nitroaromatic solution will gradually fade. TLC will reveal a highly polar spot that stains intensely with Ninhydrin (indicating a primary amine).

  • Workup: Filter the mixture through a pad of Celite to remove the Palladium catalyst. Concentrate the filtrate under reduced pressure to yield the 5-aminoindole derivative.

  • Analytical Confirmation: 1H NMR will show an upfield shift of the aromatic protons (due to the switch from an electron-withdrawing −NO2​ to an electron-donating −NH2​ group) and a broad singlet integrating to 2H corresponding to the amine.

References

  • Indole - Electrophilic Substitution ChemEurope Encyclopedia URL:[Link]

  • Electrophilic Substitution in Indoles. Part 14. Azo-coupling of Indoles RSC Publishing (Journal of the Chemical Society, Perkin Transactions 2) URL:[Link]

  • An Improved P(III)/P(V)=O-Catalyzed Reductive C–N Coupling of Nitroaromatics and Boronic Acids by Mechanistic Differentiation of Rate- and Product-Determining Steps Journal of the American Chemical Society URL:[Link]

Comparative

comparing biological activity of 1,3-Dimethyl-5-nitro-1H-indole with other nitroindoles

Comparative Biological Activity Guide: 1,3-Dimethyl-5-nitro-1H-indole vs. Unsubstituted Nitroindoles Mechanistic Grounding: The Causality of Methylation To understand the biological activity of nitroindoles, one must fir...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Biological Activity Guide: 1,3-Dimethyl-5-nitro-1H-indole vs. Unsubstituted Nitroindoles

Mechanistic Grounding: The Causality of Methylation

To understand the biological activity of nitroindoles, one must first analyze their electronic and structural foundations. The addition of a 5-nitro group to the indole core creates a highly electron-deficient aromatic system. This modification enhances π−π stacking interactions with biological targets (such as DNA) and turns the molecule into a prime substrate for bacterial nitroreductases.

However, the biological trajectory of a nitroindole is fundamentally dictated by its substitution pattern at the N1 and C3 positions. Comparing the foundational 5-nitroindole to 1,3-Dimethyl-5-nitro-1H-indole reveals a stark functional divergence driven by two structural changes:

  • N1-Methylation (Loss of Hydrogen Bonding): The unsubstituted N-H bond of an indole acts as a critical hydrogen bond donor. Methylating the N1 position completely abolishes this capacity. Consequently, 1,3-dimethyl-5-nitro-1H-indole exhibits significantly higher lipophilicity (LogP) but loses the ability to bind selectively to targets that require H-bond donation (e.g., kinase hinge regions or specific RNA base-pairing pockets).

  • C3-Methylation (Steric Hindrance & Stability): The C3 position of indole is highly reactive toward electrophilic aromatic substitution. Adding a methyl group here increases the molecule's metabolic half-life by blocking degradation pathways. However, this introduces steric bulk that can hinder the molecule's ability to deeply intercalate into tightly packed nucleic acid structures.

Comparative Biological Performance

A. Antimicrobial and Antivirulence Activity

Unsubstituted indoles and 5-nitroindoles act as potent inter-kingdom signaling molecules, widely documented for their ability to suppress enterobacterial growth and invasiveness (e.g., in Salmonella and Shigella). Recent high-throughput dual-screening assays have mapped the structure-activity relationship (SAR) of these metabolites. While derivatization at carbon positions can potentiate antivirulence effects, synthetic N1-methylation markedly attenuates this biological activity . Because 1,3-dimethyl-5-nitro-1H-indole lacks the N-H proton, it cannot form the critical hydrogen bonds required to suppress type-III-secretion-system-mediated virulence, rendering it largely inactive as an antivirulence agent compared to 5-nitroindole.

B. Anticancer Potential: c-Myc G-Quadruplex Binding

5-Nitroindole derivatives are actively pursued as c-Myc G-quadruplex (G4) DNA binders designed to downregulate oncogene expression and induce cell-cycle arrest . The electron-withdrawing nitro group enhances π−π stacking with the terminal G-quartets. While 5-nitroindole scaffolds bind with high affinity (often in a 2:1 stoichiometry), the addition of methyl groups at N1 and C3 in 1,3-dimethyl-5-nitro-1H-indole alters the intercalation geometry. The increased lipophilicity drives hydrophobic interactions, but the steric clash from the C3-methyl group reduces the depth of intercalation, shifting the IC 50​ to higher (less potent) concentrations compared to unsubstituted analogs.

C. Antiviral Activity: Universal Base Pairing

5-Nitroindole is a well-documented "universal base." When synthesized into a ribonucleotide, it is universally incorporated opposite native RNA bases by viral RNA-dependent RNA polymerases (RdRPs), acting as a potent chain terminator and lethal mutagen . In this domain, the comparison is binary: 5-nitroindole is a highly active antiviral precursor, whereas 1,3-dimethyl-5-nitro-1H-indole is completely inactive. The N1-methyl group physically blocks the attachment of the ribofuranosyl sugar, fundamentally preventing the molecule from being converted into a nucleoside analog.

Quantitative Data Comparison

The following table summarizes the divergent physicochemical and biological metrics between the two compounds:

Parameter / Property5-Nitroindole1,3-Dimethyl-5-nitro-1H-indole
H-Bond Donor Count 1 (N-H intact)0 (N-methylated)
Estimated LogP (Lipophilicity) ~2.3~3.1 (Higher membrane permeability)
Antivirulence Activity (Enterobacteria) High (Suppresses invasion)Low/Inactive (Loss of target binding)
G-Quadruplex Binding Affinity High (Deep intercalation)Moderate (Steric clash limits depth)
Nucleoside Analog Precursor Viable (Ribosylation at N1)Not Viable (N1 is blocked)
Metabolic Stability at C3 Low (Susceptible to substitution)High (C3 is blocked)

Self-Validating Experimental Protocols

To objectively compare these compounds in your own laboratory, utilize the following self-validating workflows. The built-in control logic ensures that any observed activity is mechanistically sound.

Protocol 1: High-Throughput Enterobacterial Invasiveness Screen

Purpose: To quantify the loss of antivirulence activity upon N1-methylation.

  • Cell Culture Prep: Seed human Caco-2 epithelial cells in 96-well plates and mature into confluent monolayers. Causality: Caco-2 cells accurately mimic the human intestinal epithelium required for enterobacterial invasion.

  • Compound Treatment: Pre-treat Salmonella enterica cultures with 200 µM of either 5-nitroindole, 1,3-dimethyl-5-nitro-1H-indole, or a DMSO vehicle control for 4 hours.

  • Dual-Readout Assay:

    • Growth Readout: Measure OD 600​ to quantify raw bacterial growth.

    • Invasion Readout: Infect the Caco-2 monolayers, apply gentamicin to kill extracellular bacteria, lyse the cells, and measure intracellular bacterial fluorescence (using GFP-tagged strains).

  • Self-Validation Check: The assay is only valid if the DMSO control shows high invasion, and a known positive control (unsubstituted indole) shows >50% suppression of invasion without significantly lowering the OD 600​ (proving it is an antivirulence effect, not merely bactericidal).

Protocol 2: FRET-Based G-Quadruplex Thermal Melting Assay

Purpose: To determine how C3/N1-methylation alters DNA intercalation affinity.

  • Oligonucleotide Prep: Synthesize a c-Myc promoter sequence dual-labeled with FAM (fluorophore) and TAMRA (quencher). Prepare a parallel control sequence of standard duplex DNA, identically labeled.

  • Ligand Incubation: Incubate 1 µM of the folded G-quadruplex DNA with 5 µM of the target nitroindole in a potassium-rich buffer (K + stabilizes the G4 structure).

  • Thermal Melting: Gradually increase the temperature from 25°C to 95°C while monitoring FAM fluorescence. As the DNA melts, the fluorophore separates from the quencher, increasing the signal.

  • Self-Validation Check: Calculate the shift in melting temperature ( ΔTm​ ). The system is self-validating because the parallel duplex DNA control must show a ΔTm​ of near zero. If the compound stabilizes the duplex DNA as much as the G-quadruplex, it is a non-specific binder, invalidating claims of targeted G4 anticancer activity.

Pharmacological and Workflow Visualizations

Mechanism cluster_5NI 5-Nitroindole (Unsubstituted) cluster_DMNI 1,3-Dimethyl-5-nitro-1H-indole A1 N-H Bond Intact (H-Bond Donor) A2 Ribosylation Possible (Nucleoside Analog) A1->A2 A3 Viral Polymerase Inhibition A2->A3 B1 N1 Methylation (No H-Bond Donor) B2 Ribosylation Blocked (Increased Lipophilicity) B1->B2 B3 Shift to Allosteric/ Hydrophobic Targets B2->B3

Fig 1. Mechanistic divergence caused by N1-methylation in nitroindoles.

Workflow Step1 Compound Prep 5-NI & 1,3-Dimethyl-5-NI Step2 In Vitro Assay Caco-2 Infection Model Step1->Step2 Step3 Data Acquisition Fluorescence / OD600 Step2->Step3 Step4 SAR Analysis Determine Methylation Impact Step3->Step4

Fig 2. High-throughput screening workflow for evaluating antivirulence activity.

References

  • Bergholtz, A., Lin, W., et al. "Dual Screen for Gut Metabolites Suppressing Enterobacterial Growth and Invasiveness Reveals Structure – Activity Relationships among Anti-Infective Indoles." bioRxiv (2023). URL:[Link]

  • Nimbarte, V. D., et al. "Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity." ChemMedChem 16, no. 10 (2021): 1667-1679. URL:[Link]

  • Harki, D. A., et al. "Synthesis of a Universal 5-Nitroindole Ribonucleotide and Incorporation into RNA by a Viral RNA-Dependent RNA Polymerase." ChemBioChem 8, no. 12 (2007): 1359–1362. URL:[Link]

Validation

Comprehensive Analytical Comparison Guide: 1,3-Dimethyl-5-nitro-1H-indole Reference Standards

For researchers and drug development professionals, the integrity of analytical reference standards is the bedrock of reproducible science. 1,3-Dimethyl-5-nitro-1H-indole (CAS: 134271-97-9) is a critical chemical interme...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the integrity of analytical reference standards is the bedrock of reproducible science. 1,3-Dimethyl-5-nitro-1H-indole (CAS: 134271-97-9) is a critical chemical intermediate, most notably utilized in the synthesis of Melanin-Concentrating Hormone (MCH) receptor 1 antagonists—a promising class of anti-obesity therapeutics [1].

However, sourcing this compound presents a significant analytical challenge: commercial syntheses often yield closely related regioisomers, such as 1,3-dimethyl-6-nitro-1H-indole [2]. Because these isomers share identical molecular weights and similar polarities, relying on sub-standard verification protocols can lead to catastrophic downstream failures in both assay calibration and active pharmaceutical ingredient (API) synthesis.

This guide objectively compares the performance and reliability of three sourcing alternatives for 1,3-Dimethyl-5-nitro-1H-indole and provides a self-validating, ICH Q2(R2)-compliant protocol for its analytical verification [3].

Contextualizing the Compound: Why Purity Matters

In pharmaceutical development, 1,3-Dimethyl-5-nitro-1H-indole undergoes catalytic reduction to form 5-amino-1,3-dimethyl-1H-indole, which is subsequently coupled to form the active MCH receptor antagonist [1]. Trace contamination by the 6-nitro regioisomer will propagate through this synthetic pathway, generating off-target biological activity and complicating regulatory submissions.

Pathway Precursor 1,3-Dimethyl-5-nitro- 1H-indole (CAS: 134271-97-9) Reduction Pd/C, H2 Reduction Precursor->Reduction Intermediate 5-Amino-1,3-dimethyl- 1H-indole Reduction->Intermediate Coupling Amide Coupling Intermediate->Coupling Product MCH Receptor 1 Antagonist (Anti-obesity agent) Coupling->Product

Fig 1. Synthetic utility of 1,3-Dimethyl-5-nitro-1H-indole in MCH antagonist development.

Comparative Analysis of Sourcing Alternatives

When procuring 1,3-Dimethyl-5-nitro-1H-indole for quantitative analysis or critical synthesis, laboratories typically choose between three tiers of material. The table below summarizes the quantitative and qualitative differences between these alternatives.

Performance MetricCertified Reference Material (CRM)Standard Reagent GradeIn-House Synthesized Standard
Purity Guarantee >99.5% (Mass Balance / qNMR)>97.0% (Typically HPLC area %)Variable (Depends on purification)
Regioisomer Profiling Fully characterized (NMR/MS)Often unverifiedRequires extensive self-validation
Traceability ISO 17034 / ISO 17025 AccreditedNone (Basic COA provided)Internal documentation only
ICH Q2(R2) Readiness Ready for immediate useRequires full internal validationRequires full internal validation
Cost per Gram $ (Factoring labor & reagents)
Best Use Case Quantitative API release testingEarly discovery / ScopingCustom isotopic labeling (e.g., 13C)

Expert Insight: While Standard Reagent Grade materials from commercial catalogs are cost-effective for early-stage discovery [4], they are insufficient for late-stage quantitative assays. The "Purity by HPLC area %" often cited on basic Certificates of Analysis (COAs) fails to account for inorganic salts, residual solvents, or co-eluting regioisomers. For regulatory submissions, either a CRM must be purchased, or a Reagent Grade batch must be rigorously upgraded and verified in-house.

The Analytical Verification Framework

To elevate a Reagent Grade material to a working reference standard, or to verify an in-house synthesis, laboratories must employ orthogonal analytical techniques. The updated ICH Q2(R2) guidelines emphasize that when specific impurity standards are unavailable, specificity must be demonstrated using orthogonal methods like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) [3].

G Start 1,3-Dimethyl-5-nitro-1H-indole Candidate Material ID Structural Identity (Orthogonal Methods) Start->ID NMR 1H & 13C NMR (Regioisomer Check) ID->NMR MS High-Resolution LC-MS (Exact Mass & Fragmentation) ID->MS Purity Purity Determination (Mass Balance / qNMR) NMR->Purity MS->Purity HPLC HPLC-UV/DAD (Chromatographic Purity) Purity->HPLC LOD LOD/LOQ & Impurity Profiling (ICH Q2(R2) Compliant) Purity->LOD Cert Verified Reference Standard HPLC->Cert LOD->Cert

Fig 2. Orthogonal analytical verification workflow for reference standards.

Experimental Protocols: A Self-Validating System

The following protocols are designed with built-in causality and self-validation mechanisms. By incorporating System Suitability Testing (SST) and orthogonal detection, this workflow ensures that any deviations are caught before data is finalized.

Protocol A: Structural Elucidation via 1H-NMR (Specificity & Identity)

Purpose: To definitively distinguish the 5-nitro target from the 6-nitro regioisomer. Mass spectrometry cannot easily differentiate these, but the proton-proton coupling constants ( J -values) on the indole benzene ring provide an unambiguous fingerprint.

  • Sample Preparation: Accurately weigh 10.0 mg of the candidate standard using a calibrated microbalance. Dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.05% TMS as an internal shift reference.

  • Instrument Parameters: Acquire spectra on a 400 MHz (or higher) NMR spectrometer at 298 K. Set the relaxation delay ( d1 ) to ≥5 seconds to ensure complete relaxation for accurate integration (critical if adapting this to quantitative NMR).

  • Data Interpretation (The Causality):

    • Look at the aromatic region ( δ 7.0 - 8.5 ppm).

    • In 1,3-Dimethyl-5-nitro-1H-indole , the proton at the 4-position is flanked by the nitro group and the pyrrole ring, appearing as a distinct fine doublet or singlet ( ∼δ 8.4 ppm). The protons at the 6 and 7 positions will show an ortho-coupling pattern ( J≈8.5 Hz).

    • If the material is contaminated with the 6-nitro isomer, you will observe secondary, shifted aromatic signals. The absence of these signals validates the structural specificity.

Protocol B: Chromatographic Purity via HPLC-UV/DAD (Linearity & Precision)

Purpose: To establish the chromatographic purity and ensure compliance with ICH Q2(R2) requirements for repeatability and range [3].

  • Column Selection: Utilize a Superficially Porous Particle (SPP) C18 column (e.g., 2.7 µm, 100 x 4.6 mm). Causality: SPP columns minimize longitudinal band broadening, providing the high theoretical plate counts necessary to achieve baseline resolution between closely eluting organic impurities.

  • Mobile Phase:

    • Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Elution: 5% B to 95% B over 12 minutes. Flow rate: 1.0 mL/min. Column temperature: 35°C.

  • Self-Validating Sequence (SST):

    • Injection 1-2 (Blanks): Inject diluent only. Validates absence of column carryover.

    • Injection 3-8 (Linearity Curve): Inject the standard at 25%, 50%, 80%, 100%, and 120% of the target working concentration (e.g., 0.1 mg/mL). Validates detector linearity ( R2≥0.999 ) across the reportable range.

    • Injection 9-14 (Precision): Inject six independent preparations at the 100% level. Validates method repeatability (RSD ≤1.0% ).

  • Detection: Monitor via Diode Array Detector (DAD) at 254 nm and 280 nm. Extract the UV spectrum across the main peak to ensure peak purity (no co-eluting impurities masking under the main peak).

Conclusion & Recommendations

For applications requiring absolute quantitative certainty—such as API release testing or pharmacokinetic assay calibration—procuring a Certified Reference Material (CRM) is the most scientifically sound and regulatory-compliant choice.

However, if budget constraints necessitate the use of Standard Reagent Grade 1,3-Dimethyl-5-nitro-1H-indole, researchers must treat the commercial material as an unverified candidate. By applying the orthogonal NMR and HPLC-DAD protocols detailed above, laboratories can successfully bridge the gap between commercial reagent quality and ICH Q2(R2) compliance, ensuring that downstream synthetic and analytical workflows remain uncompromised.

References

  • Indole Derivative (Melanin-Concentrating Hormone Receptor Antagonists). European Patent Office (EP 2522657 B1).
  • 1,3-Dimethyl-6-nitro-1H-indole Product Profile . Oakwood Products, Inc. Available at: [Link]

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline . European Medicines Agency (EMA). Available at:[Link]

Safety & Regulatory Compliance

Safety

1,3-Dimethyl-5-nitro-1H-indole proper disposal procedures

Professional Handling and Disposal Protocols for 1,3-Dimethyl-5-nitro-1H-indole As a Senior Application Scientist, I approach chemical lifecycle management with the same rigor as the experimental design itself. 1,3-Dimet...

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Author: BenchChem Technical Support Team. Date: April 2026

Professional Handling and Disposal Protocols for 1,3-Dimethyl-5-nitro-1H-indole

As a Senior Application Scientist, I approach chemical lifecycle management with the same rigor as the experimental design itself. 1,3-Dimethyl-5-nitro-1H-indole (CAS: 134271-97-9) is a substituted nitroaromatic compound frequently utilized as an intermediate in pharmaceutical drug development and synthetic organic chemistry.

While researchers often focus on the synthetic utility of the indole core, the presence of the nitro (-NO₂) group dictates stringent safety and disposal requirements. Nitroaromatic compounds can be environmentally persistent and pose specific toxicological hazards (primarily as irritants and potential systemic toxicants). Therefore, disposal must never be treated as an afterthought; it must be a self-validating system integrated into your standard operating procedures (SOPs).

Hazard Profile & Causality

To design a proper disposal protocol, we must first understand the physicochemical behavior of the molecule. The electron-withdrawing nature of the nitro group stabilizes the indole ring but also increases its reactivity toward strong reducing agents.

Like its close structural analogs (e.g., 5-nitroindole), this compound is classified as an irritant to the skin, eyes, and respiratory tract[1]. Because it has low water solubility, it is not highly mobile in the environment, but it will persist if discharged into aqueous waste streams. Consequently, aqueous drain disposal is strictly prohibited. The only acceptable terminal destruction method is professional high-temperature incineration, which provides the thermal energy required to cleave the stable aromatic system while utilizing scrubbers to capture the resulting nitrogen oxides (NOx).

Table 1: Physicochemical Profile and Disposal Logistics

ParameterSpecificationOperational Causality & Mitigation
Chemical Class Nitroaromatic IndoleIncompatible with strong oxidizers and strong bases. Segregate waste streams accordingly.
Physical State SolidProne to aerosolization. Avoid dry sweeping during spill cleanup to prevent inhalation exposure.
Primary Hazards Irritant (Eyes/Skin/Resp)Mandates the use of nitrile gloves, safety goggles, and handling within a certified chemical fume hood[1].
Terminal Disposal High-Temp IncinerationMust be transferred to a licensed waste disposal facility. Do not discharge into municipal sewer systems[2].

Step-by-Step Disposal Methodology

The following protocol ensures compliance with environmental regulations and protects laboratory personnel from acute exposure.

Phase 1: Waste Segregation and Accumulation

  • Categorize the Waste: Determine if the waste is solid (e.g., spent powder, contaminated weighing paper) or liquid (e.g., dissolved in an organic solvent like dichloromethane or ethyl acetate).

  • Select the Receptacle: Use high-density polyethylene (HDPE) or glass containers that are chemically compatible with the waste.

  • Segregation: Place solid waste into a designated "Halogen-Free Organic Solid Waste" container. If dissolved in a halogenated solvent (e.g., DCM), it must go into "Halogenated Solvent Waste." Never mix with heavy metal waste or strong oxidizing agents, as this can trigger exothermic reactions.

Phase 2: Spill Response and Decontamination

  • Isolate the Area: If a spill occurs, immediately ensure adequate ventilation and evacuate non-essential personnel[2].

  • Suppress Dust: Do not dry sweep. Aerosolized nitroindoles are potent respiratory irritants. Instead, cover the spill with an inert absorbent material (such as dry sand, vermiculite, or diatomite) or use a damp towel to collect the bulk material[1][3].

  • Collection: Shovel the absorbed mixture using non-sparking tools into a dedicated, sealable hazardous waste container.

  • Surface Decontamination: Wash the spill site thoroughly with soap and water after the bulk material has been removed, collecting the wash water as hazardous waste[1].

Phase 3: Institutional Transfer

  • Labeling: Clearly label the container with the full chemical name (1,3-Dimethyl-5-nitro-1H-indole), the primary hazard (Irritant/Environmentally Harmful), and the accumulation start date.

  • Secondary Containment: Store the sealed waste container in a cool, dry, well-ventilated area utilizing secondary containment trays to catch potential leaks[2].

  • EHS Handoff: Transfer the logged containers to your institution's Environmental Health and Safety (EHS) department or a directly contracted, licensed professional waste disposal service[1].

Disposal Workflow Visualization

The following diagram maps the decision tree for handling different waste streams of 1,3-Dimethyl-5-nitro-1H-indole, ensuring a closed-loop safety system from the benchtop to terminal destruction.

G Start 1,3-Dimethyl-5-nitro-1H-indole Waste Generation Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (In Organic Solvent) Start->Liquid Spill Spill Cleanup (Contaminated Debris) Start->Spill SegSolid Segregate: Halogen-Free Organic Solids Solid->SegSolid SegLiquid Segregate: Solvent Waste (Halogenated vs Non) Liquid->SegLiquid SegSpill Damp Wipe / Inert Absorbent (Strictly No Dry Sweeping) Spill->SegSpill Contain Primary Containment (HDPE/Glass) + Secondary Containment SegSolid->Contain SegLiquid->Contain SegSpill->Contain EHS EHS / Licensed Waste Management Transfer Contain->EHS Incinerate High-Temperature Incineration (with NOx Scrubbing) EHS->Incinerate

Figure 1: Lifecycle and disposal workflow for 1,3-Dimethyl-5-nitro-1H-indole waste streams.

References

  • Sdfine. (n.d.). Chemwatch MSDS 37025-8: 5-Nitroindole. Retrieved from [Link]

  • Glen Research. (2018). SAFETY DATA SHEET 5-Nitroindole-CE Phosphoramidite. Retrieved from[Link]

Sources

Handling

The Application Scientist's Guide to Handling 1,3-Dimethyl-5-nitro-1H-indole: PPE, Operations, and Disposal

When synthesizing complex pharmaceutical intermediates, 1,3-Dimethyl-5-nitro-1H-indole (CAS: 134271-97-9) serves as a critical and highly versatile building block. However, its nitroaromatic scaffold demands rigorous, sp...

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Author: BenchChem Technical Support Team. Date: April 2026

When synthesizing complex pharmaceutical intermediates, 1,3-Dimethyl-5-nitro-1H-indole (CAS: 134271-97-9) serves as a critical and highly versatile building block. However, its nitroaromatic scaffold demands rigorous, specialized safety protocols. As an Application Scientist, I frequently observe laboratories treating substituted indoles with generic safety measures—a critical error. The presence of the nitro group, combined with the lipophilic indole core, introduces specific toxicological risks, including dermal penetration, sensitization, and environmental persistence.

This guide provides a self-validating, step-by-step operational framework for the safe handling, personal protective equipment (PPE) selection, and disposal of 1,3-Dimethyl-5-nitro-1H-indole, ensuring both researcher safety and strict regulatory compliance.

Mechanistic Causality of Hazards: Why Standard PPE is Insufficient

Understanding the chemical behavior of 1,3-Dimethyl-5-nitro-1H-indole is the first step in risk mitigation. We do not wear PPE simply to check a compliance box; we wear it to interrupt specific mechanisms of toxicity.

  • Systemic Toxicity via Dermal Absorption: The lipophilic nature of the dimethyl-indole core facilitates rapid transport across the stratum corneum (the skin's outer layer). Once absorbed, nitroaromatics can undergo enzymatic reduction in the liver, potentially leading to methemoglobinemia—a dangerous condition where the iron in hemoglobin is oxidized, severely reducing the blood's oxygen transport capacity [1].

  • Mucosal & Respiratory Irritation: In its crystalline powder form, this compound poses a significant inhalation risk. Micro-particulates can deposit in the upper respiratory tract, where the nitro group acts as a potent electrophile, causing acute mucosal irritation (GHS Hazard H335) [2].

  • Aquatic Toxicity: Nitroindoles are notoriously recalcitrant to environmental degradation and are highly toxic to aquatic life (H400/H410). Improper disposal down the sink is not just a regulatory violation; it is a severe environmental hazard [3].

Quantitative Safety Parameters & Hazard Classification

Before initiating any protocol, verify your laboratory's operational parameters against these established baselines.

Parameter / PropertyValue / ClassificationOperational Implication
CAS Number 134271-97-9Use for precise SDS retrieval and waste manifesting.
Molecular Weight 190.20 g/mol Relevant for molarity calculations during dissolution.
GHS Hazard Codes H302, H315, H319, H335Dictates the absolute need for strict inhalation and contact barriers.
Fume Hood Face Velocity 0.4 – 0.6 m/s (80 – 120 fpm)Minimum airflow required to prevent powder aerosol escape.
Nitrile Glove Thickness >0.11 mm (Splash) / >0.38 mm (Full)Prevents permeation of solvent-dissolved nitroindoles.
The Targeted PPE Matrix

Do not rely on standard latex gloves, which offer poor chemical resistance to organic compounds. The following PPE matrix is mandatory for handling 1,3-Dimethyl-5-nitro-1H-indole.

Protection ZoneMandatory EquipmentScientific Rationale & Causality
Ocular (Eyes) Tight-fitting chemical safety goggles (EN 166 or ANSI Z87.1).Standard safety glasses lack orbital seals. Airborne nitroindole dust can dissolve in tear fluid, causing severe corneal irritation.
Dermal (Hands) Double-layered Nitrile gloves (Outer layer >0.38 mm).Nitrile provides superior resistance to nitroaromatics. Double-gloving ensures a fail-safe barrier if the outer glove suffers a micro-tear during spatulation.
Dermal (Body) Flame-resistant, fully buttoned lab coat (100% Cotton or Nomex).Synthetic blends (like polyester) can melt into the skin during a fire and readily build static charge, which can aerosolize fine powders.
Respiratory N95/P100 Particulate Respirator (If hood is compromised).Note: Handling outside a hood is strictly prohibited. Respirators are for emergency spill response only, preventing inhalation of electrophilic dust.
Step-by-Step Operational Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation check is successful.

Step 1: Environmental Containment & Verification

  • Action: Turn on the chemical fume hood and clear all unnecessary clutter to ensure unobstructed, laminar airflow.

  • Validation Check: Verify the digital airflow monitor reads between 0.4 and 0.6 m/s. If the alarm sounds or the flow is inadequate, abort the procedure immediately.

Step 2: PPE Donning & Integrity Testing

  • Action: Put on the lab coat, safety goggles, and two pairs of nitrile gloves.

  • Validation Check: Perform a visual inspection and a "blow test" (trapping air in the glove and squeezing) on the outer gloves to check for microscopic perforations before handling the chemical container.

Step 3: Weighing & Transfer (Anti-Static Protocol)

  • Action: Use a grounded, anti-static micro-spatula to transfer the 1,3-Dimethyl-5-nitro-1H-indole powder onto a pre-creased weighing paper or directly into a tared vial.

  • Causality: Nitroaromatic powders can hold static charges, causing them to "jump" off the spatula. This leads to contamination of the analytical balance and potential inhalation exposure.

Step 4: Solubilization & Capping

  • Action: Add the required solvent (e.g., DMSO, DMF, or Acetonitrile) directly to the vial while still inside the fume hood. Cap the vial tightly before removing it from the hood.

  • Causality: Solvated nitroindoles penetrate the skin exponentially faster than dry powders. Capping prevents accidental spills during transit to the analytical instrument or reactor.

Workflow A 1. Fume Hood Validation (Airflow: 0.4-0.6 m/s) B 2. Don Advanced PPE (Double Nitrile, Goggles) A->B C 3. Anti-Static Weighing (Minimize Aerosolization) B->C D 4. In-Hood Solubilization (Cap Before Removal) C->D E 5. Segregated Disposal (Nitroaromatic Waste) D->E

Figure 1: Standardized operational safety workflow for handling nitroindole derivatives.

Spill Response and Disposal Plan

Logistical planning for chemical waste is as critical as the synthesis itself. Nitroaromatics require specific, segregated disposal pathways to prevent dangerous cross-reactions [4].

Emergency Spill Response (Powder):

  • Evacuate & Assess: Step back and allow the fume hood to clear any aerosolized dust. Do not rush in.

  • Suppress Dust: Do not use a dry brush (this causes aerosolization). Lightly mist the spilled powder with a compatible solvent (e.g., isopropanol) or cover it with damp paper towels to suppress dust generation.

  • Mechanical Collection: Use a disposable plastic scoop (never metal, to avoid sparks) to collect the dampened material.

  • Decontamination: Wipe the area with a 10% bleach solution or a strong laboratory detergent, followed by a thorough deionized water rinse.

Waste Disposal Logistics:

  • Segregation: Place all 1,3-Dimethyl-5-nitro-1H-indole waste (including contaminated outer gloves, weighing papers, and empty vials) into a dedicated, clearly labeled "Hazardous Organic Waste - Nitroaromatics" container.

  • Incompatibility Warning: Never mix nitroaromatic waste with strong reducing agents (e.g., sodium borohydride) or heavy metal wastes. This can trigger exothermic degradation or form shock-sensitive complexes.

  • Regulatory Compliance: Ensure disposal is handled by a certified hazardous waste contractor in accordance with EPA guidelines (or local equivalents) for toxic organic compounds.

References
  • Title: Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Sources

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